Product packaging for 3,4,5-Trimethoxybenzaldehyde-d3(Cat. No.:CAS No. 1219805-17-0)

3,4,5-Trimethoxybenzaldehyde-d3

Cat. No.: B588014
CAS No.: 1219805-17-0
M. Wt: 199.22 g/mol
InChI Key: OPHQOIGEOHXOGX-HPRDVNIFSA-N
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Description

3,4,5-Trimethoxybenzaldehyde-d3, also known as this compound, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B588014 3,4,5-Trimethoxybenzaldehyde-d3 CAS No. 1219805-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHQOIGEOHXOGX-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858535
Record name 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID70858535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-17-0
Record name 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of the valuable organic intermediate, 3,4,5-Trimethoxybenzaldehyde. This document is intended to serve as a key resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Chemical Properties

This compound is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde.[1][2] The incorporation of stable heavy isotopes is a common practice in drug development, often used as tracers for quantification or to influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The physical and chemical properties of the deuterated compound are largely similar to its non-deuterated counterpart, with the primary differences being in its mass and spectroscopic characteristics.

Physicochemical Data

The quantitative properties of this compound and its non-deuterated analog are summarized below for direct comparison.

PropertyThis compound3,4,5-Trimethoxybenzaldehyde
Molecular Formula C₁₀H₉D₃O₄[1]C₁₀H₁₂O₄[3][4]
Molecular Weight 199.22 g/mol [5][6]196.20 g/mol [3][4]
Exact Mass 199.09200 Da[1]196.07355886 Da[4]
CAS Number 1219805-17-0[1][2]86-81-7[3][7]
Appearance -Light yellow solid/flakes[3][4]
Melting Point -73-76 °C[3][7]
Boiling Point -165 °C[7] or 337.6 °C[3]
Density -1.367 g/cm³[3]
Solubility -Slightly soluble in water; Soluble in chloroform[3][8]; Methanol: 0.1 g/mL[3]
LogP 1.52490[1]-
Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. The data for the non-deuterated compound is well-established.

Spectrum Type3,4,5-Trimethoxybenzaldehyde Data and Characteristics
¹H NMR δ 3.98 (s, 9H), 7.20 (s, 2H), 9.90 (s, 1H)[8]
¹³C NMR δ 56.07 (2 C, q, 2 x OCH₃), 60.74 (1 H, q, OCH₃), 106.55 (2 C, d, 2 x C=CH), 132.1 (1 C, s, ArC), 143.8 (1 C, s, ArC), 154.0 (2 C, s, 2 x ArC), 190.82 (1 C, d, CHO)[9]
Mass Spec (MS) m/z 196 (M+)[8][9]
IR 1686 cm⁻¹[8]
UV/Visible λmax at 346, 278, and 221 nm in Ethanol[9][10]

Note: For this compound, the molecular ion peak in the mass spectrum would be observed at m/z 199. In the ¹H NMR spectrum, the signal corresponding to the deuterated methoxy group would be absent or significantly diminished.

Synthesis and Experimental Protocols

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals.[11][12][13] Several synthetic routes have been developed, often starting from readily available precursors like vanillin or p-cresol.[3][14] The synthesis of the deuterated analog would follow a similar pathway, with the introduction of a deuterated methyl group at the appropriate step.

Synthesis from Vanillin

A common and economically attractive laboratory-scale synthesis starts from vanillin.[14] This multi-step process involves bromination, methoxylation, and a final methylation step. To produce the d3 variant, a deuterated methylating agent (e.g., dimethyl-d6 sulfate) would be used in the final step.

Experimental Protocol:

  • Step 1: Bromination of Vanillin to 5-Bromovanillin (2)

    • Dissolve vanillin (1) (0.1 mol) in glacial acetic acid (75 ml).

    • Add bromine (0.11 mol) to the solution and stir for 1 hour.

    • Dilute the reaction mixture with ice water (200 ml) to precipitate the product.

    • Filter, wash with water, and dry the solid to yield 5-bromovanillin (2).[14]

  • Step 2: Methoxylation to 4-Hydroxy-3,5-dimethoxybenzaldehyde (3)

    • In a two-necked flask, dissolve freshly cut sodium (0.214 mol) in dry methanol (100 ml).

    • Distill off a portion of the methanol (30-35 ml).

    • Add a solution of 5-bromovanillin (2) and anhydrous copper(II) chloride (0.4 equivalents) to the sodium methoxide solution.

    • Heat the mixture until the reaction is complete (monitored by G.L.C.).

    • After completion, dilute with water, acidify with 6N HCl, and extract with ethyl acetate.

    • Wash, dry, and evaporate the organic extract to yield 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) (3).[14]

  • Step 3: Methylation to 3,4,5-Trimethoxybenzaldehyde (4)

    • Vigorously stir a mixture of compound (3) (0.0164 mol), sodium hydroxide (0.0425 mol), dimethyl sulfate (0.0246 mol), and a phase-transfer catalyst (e.g., Adogen 464) in a water/dichloromethane system at room temperature.

    • After 16 hours, separate the organic layer.

    • Wash the organic layer with ammonium hydroxide, followed by water, and dry with magnesium sulfate.

    • Evaporation of the solvent yields 3,4,5-Trimethoxybenzaldehyde (4).[14]

    • For the d3 analog, deuterated dimethyl sulfate ((CD₃)₂SO₄) would be substituted for dimethyl sulfate in this step.

G cluster_0 Synthesis Workflow: Vanillin to 3,4,5-Trimethoxybenzaldehyde Vanillin Vanillin (1) Bromination Bromination (Br₂, Acetic Acid) Vanillin->Bromination BromoVanillin 5-Bromovanillin (2) Bromination->BromoVanillin Methoxylation Methoxylation (NaOMe, CuCl₂) BromoVanillin->Methoxylation Syringaldehyde Syringaldehyde (3) Methoxylation->Syringaldehyde Methylation Methylation ((CH₃)₂SO₄ or (CD₃)₂SO₄ for d3) Syringaldehyde->Methylation FinalProduct 3,4,5-Trimethoxybenzaldehyde (4) or its d3 analog Methylation->FinalProduct

Caption: Synthesis workflow from Vanillin.

Applications in Drug Development and Research

The primary significance of 3,4,5-Trimethoxybenzaldehyde and its deuterated analogs lies in their role as versatile intermediates in the synthesis of pharmacologically active molecules.[11][12]

Intermediate for Active Pharmaceutical Ingredients (APIs)

This aldehyde is a key building block for several important drugs.[3][13]

  • Trimethoprim: It is an essential intermediate for the synthesis of Trimethoprim, an antibiotic used to treat bacterial infections, particularly those of the urinary tract.[1][12][13]

  • Other Pharmaceuticals: It is also used in the synthesis of roletamide, trimethoquinol, and trimazosin.[3]

The aldehyde functionality allows for a wide range of chemical modifications, making it an invaluable starting material for creating libraries of new chemical entities in medicinal chemistry for lead optimization.[11][12]

Role of Deuteration

The use of this compound is specifically relevant to modern drug development strategies.

  • Metabolic Stability: Deuteration can alter the metabolic profile of a drug. Replacing hydrogen with deuterium can strengthen C-H bonds, potentially slowing down metabolic processes (the "kinetic isotope effect"), which can lead to improved pharmacokinetic properties.[1]

  • Tracing and Quantification: Stable isotope-labeled compounds like this one are widely used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) during drug development.[1][2]

G cluster_1 Role in Drug Discovery Start This compound (Labeled Intermediate) Synth Chemical Synthesis Start->Synth Analysis Bioanalytical Assays (Internal Standard) Start->Analysis API Deuterated API (e.g., d-Trimethoprim) Synth->API Research Pharmacokinetic Studies (Metabolism, Bioavailability) API->Research

Caption: Role as an intermediate in drug discovery.

Antimicrobial Activity

The non-deuterated 3,4,5-Trimethoxybenzaldehyde has demonstrated inherent antimicrobial activity. One study showed it exhibits inhibitory effects against Escherichia coli and Candida sp..[13]

Safety and Handling

Based on aggregated GHS information, 3,4,5-Trimethoxybenzaldehyde may be harmful if swallowed.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this chemical. For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a specialized chemical tool of significant value to the pharmaceutical and life sciences industries. Its utility as a deuterated building block for synthesizing complex APIs like Trimethoprim, combined with its application as an internal standard, makes it indispensable for modern drug discovery and development pipelines. Understanding its chemical properties, synthesis, and applications allows researchers to effectively leverage this compound in their research endeavors.

References

A Technical Guide to the Structure Elucidation of 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3,4,5-Trimethoxybenzaldehyde-d3. This deuterated analog of 3,4,5-Trimethoxybenzaldehyde is a valuable internal standard for quantitative analysis in drug development and metabolic studies. This guide outlines the analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Chemical Structure and Properties

  • Chemical Name: 3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde

  • Synonyms: this compound, 3,4,5-Trimethoxybenzaldehyde (methoxy-d3)

  • CAS Number: 1219805-17-0[1][2][3]

  • Molecular Formula: C₁₀H₉D₃O₄[3]

  • Molecular Weight: 199.22 g/mol [2]

The structure consists of a benzene ring substituted with an aldehyde group and three methoxy groups at positions 3, 4, and 5. The deuterium labeling is specifically on the methyl group of the methoxy substituent at the 4-position.

Synthesis Pathway

The synthesis of this compound typically involves the methylation of a precursor molecule, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), using a deuterated methylating agent. This method ensures the specific incorporation of the deuterium atoms at the desired position.

A common synthetic approach involves the following steps:

  • Preparation of Syringaldehyde: Syringaldehyde can be synthesized from vanillin through a bromination reaction followed by a methoxylation step.[4]

  • Deuterated Methylation: The hydroxyl group of syringaldehyde is then methylated using a deuterated reagent such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) in the presence of a base like potassium carbonate.

dot

Caption: Synthetic pathway for this compound.

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound involves a combination of spectroscopic techniques to confirm its molecular structure and the position of the isotopic label.

dot

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Syringaldehyde Syringaldehyde Reaction Reaction Syringaldehyde->Reaction Deuterated_Methylating_Agent Deuterated Methylating Agent (e.g., CD3I) Deuterated_Methylating_Agent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product MS Mass Spectrometry (MS) Product->MS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Product->NMR Structural Confirmation & Localization of Deuterium IR Infrared Spectroscopy (IR) Product->IR Functional Group Identification MS_Data Molecular Ion Peak at m/z 199 MS->MS_Data NMR_Data Absence of ¹H signal for 4-OCH₃ Presence of characteristic aromatic and aldehyde signals NMR->NMR_Data IR_Data Presence of C=O, C-O, and aromatic C-H stretches IR->IR_Data Structure_Confirmed Structure Elucidated MS_Data->Structure_Confirmed NMR_Data->Structure_Confirmed IR_Data->Structure_Confirmed

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is predicted based on the known spectra of the non-deuterated analogue and the established effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88Singlet1HAldehyde (-CHO)
7.14Singlet2HAromatic (H-2, H-6)
3.94Singlet6H3,5-dimethoxy (-OCH₃)

Note: The signal for the 4-methoxy group is absent due to the replacement of protons with deuterium.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
191.2Aldehyde Carbonyl (C=O)
153.7Aromatic C-3, C-5
143.6Aromatic C-4
131.8Aromatic C-1
106.8Aromatic C-2, C-6
61.14-methoxy (-OCD₃)
56.43,5-dimethoxy (-OCH₃)

Note: The chemical shift of the deuterated carbon (C-4 methoxy) may be slightly shifted upfield, and the signal intensity will be significantly reduced in a proton-decoupled ¹³C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE) and splitting by deuterium.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular Ion)
19860[M-H]⁺
18440[M-CH₃]⁺
17030[M-CHO]⁺
15620[M-CH₃-CO]⁺

Note: The molecular ion peak is observed at m/z 199, which is 3 mass units higher than the non-deuterated analogue (m/z 196), confirming the incorporation of three deuterium atoms.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2940-2850MediumC-H stretch (methoxy)
2830, 2730Medium, SharpC-H stretch (aldehyde)
2200-2100Weak-MediumC-D stretch (deuterated methoxy)
1685StrongC=O stretch (aromatic aldehyde)
1580, 1500Medium-StrongC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
1125StrongC-O stretch (aryl ether)

Experimental Protocols

NMR Spectroscopy
  • Objective: To confirm the chemical structure and the position of the deuterium label.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry
  • Objective: To determine the molecular weight and confirm the incorporation of three deuterium atoms.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • For EI-MS, introduce a small amount of the solid or a solution in a volatile solvent directly into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • Observe the molecular ion peak and its isotopic pattern.

    • If using a high-resolution mass spectrometer, determine the exact mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Infrared Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the aldehyde, aromatic ring, and ether functional groups.

    • Look for the C-D stretching vibration to further confirm the presence of the deuterium label.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach for the unambiguous structure elucidation of this compound. The presented data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important isotopically labeled compound in various fields of drug development and scientific research.

References

An In-depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde-d3 (CAS: 1219805-17-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, its primary application as an internal standard in quantitative analysis, and its relevance in the context of the antimicrobial drug Trimethoprim.

Core Compound Data

This compound is the deuterium-labeled form of 3,4,5-Trimethoxybenzaldehyde. The incorporation of three deuterium atoms in the 4-methoxy group results in a stable, isotopically enriched compound ideal for use in mass spectrometry-based analytical methods.[1][2]

PropertyValueReference(s)
CAS Number 1219805-17-0[2]
Molecular Formula C₁₀H₉D₃O₄[1]
Molecular Weight 199.22 g/mol [1]
Appearance Solid-
Primary Application Internal Standard for Mass Spectrometry[1][3]

Physicochemical Properties of the Unlabeled Analog (CAS: 86-81-7)

The physical and chemical properties of the non-deuterated parent compound, 3,4,5-Trimethoxybenzaldehyde, provide a baseline for understanding the behavior of its deuterated counterpart in various experimental conditions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₄[4]
Molar Mass 196.202 g·mol⁻¹[4]
Appearance Light yellow solid[4]
Melting Point 73 °C (163 °F; 346 K)[4]
Boiling Point 337.6 °C (639.7 °F; 610.8 K)[4]
Solubility in water Slightly soluble[4]

Application in Quantitative Analysis: Internal Standard for Trimethoprim

This compound is primarily utilized as an internal standard in the quantitative analysis of Trimethoprim and other related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical method development and validation, as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[5][6]

Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Trimethoprim in human plasma, employing a deuterated internal standard. This protocol is a composite of methodologies described in the scientific literature.[7][8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a solution of this compound in acetonitrile (the internal standard working solution). The concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column ACE PFP, 2.1 × 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30°C

3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Agilent 6410 Series Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trimethoprim: m/z 291.1 → 230.1this compound (as an exemplary internal standard for a related analyte): m/z 294.1 → 233.1 (Note: The actual deuterated Trimethoprim would be used as the internal standard in this specific assay, with a transition such as m/z 294.1 → 233.1)[11]
Fragmentor Voltage Optimized for each compound
Collision Energy Optimized for each compound

4. Data Analysis

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Relevance in Drug Development: Synthesis of Trimethoprim

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimethoprim, a potent antibacterial agent.[2][4] Trimethoprim functions by inhibiting dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of essential DNA precursors, ultimately leading to bacterial cell death.

Signaling Pathway: Trimethoprim's Mechanism of Action

The following diagram illustrates the mechanism of action of Trimethoprim within the bacterial folic acid synthesis pathway.

Trimethoprim_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase DHF Dihydrofolate (DHF) Dihydrofolate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Precursors DNA Precursors (Thymidine, Purines) THF->DNA_Precursors Bacterial_DNA Bacterial DNA Synthesis DNA_Precursors->Bacterial_DNA Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma_Sample Plasma Sample Add_IS Add Deuterated Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

References

In-depth Technical Guide: 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of 3,4,5-Trimethoxybenzaldehyde. This document details its physicochemical properties, experimental protocols for synthesis, and its application in pharmaceutical development, particularly as a key intermediate in the synthesis of the antibacterial drug, Trimethoprim.

Core Physicochemical Data

The incorporation of deuterium in this compound is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the molecule and its metabolites.[1] Below is a summary of the key quantitative data for both the deuterated and non-deuterated compounds.

Property3,4,5-TrimethoxybenzaldehydeThis compound
Molecular Formula C₁₀H₁₂O₄C₁₀H₉D₃O₄
Molecular Weight 196.20 g/mol [2][3]199.22 g/mol [4][5]
Exact Mass 196.0736 u199.0924 u[6]
CAS Number 86-81-7[3]1219805-17-0[4]
Melting Point 73-76 °C[7][8]Not explicitly reported, but expected to be very similar to the non-deuterated form.
Boiling Point 163-165 °C at 10 mmHg[3][9]Not explicitly reported, but expected to be very similar to the non-deuterated form.
Appearance White to light yellow crystalline powder or flakes.[2][10]Not explicitly reported, but expected to be a white to off-white solid.
Solubility Slightly soluble in water.[7] Soluble in methanol (0.1 g/mL)[3], chloroform[11], and various other organic solvents.[12][13]Not explicitly reported, but expected to have similar solubility to the non-deuterated form.

Experimental Protocols

Synthesis of 3,4,5-Trimethoxybenzaldehyde

Several methods for the synthesis of 3,4,5-Trimethoxybenzaldehyde have been reported, with common starting materials including vanillin, p-cresol, and syringaldehyde. A laboratory-scale synthesis starting from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is detailed below.

Methylation of Syringaldehyde:

  • Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 20 mL of dimethylformamide (DMF), 10.0 g (0.054 mol) of syringaldehyde, and 5.00 g (0.036 mol) of anhydrous potassium carbonate.

  • Reaction Execution: Heat the mixture to 100°C under a nitrogen atmosphere. To this heated mixture, add 8.00 mL (0.094 mol) of dimethyl sulfate.

  • Reaction Monitoring and Work-up: Maintain the reaction mixture at approximately 100°C for eight hours. After cooling to room temperature (25°C), quench the reaction with 500 mL of water.

  • Extraction and Purification: Extract the aqueous mixture with 100 mL of methylene chloride. Wash the organic extracts with water and then concentrate in vacuo to yield 3,4,5-Trimethoxybenzaldehyde.[14]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the final methylation step of a syringaldehyde-based synthesis, using a deuterated methylating agent.

Methylation of Syringaldehyde with a Deuterated Reagent:

  • Reaction Setup: In a dried flask under an inert atmosphere, dissolve syringaldehyde (1 equivalent) in a suitable aprotic solvent such as DMF or acetone.

  • Addition of Base: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.

  • Deuterated Methylation: Add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) (1.1 equivalents), to the reaction mixture.

  • Reaction Conditions and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Pharmaceutical Synthesis: Trimethoprim

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimethoprim, a widely used antibiotic.[15] The following workflow outlines a common synthetic route.

Workflow for Trimethoprim Synthesis

Trimethoprim_Synthesis TMB 3,4,5-Trimethoxybenzaldehyde Intermediate Condensation Product TMB->Intermediate Condensation Anilino 3-Anilinopropionitrile Anilino->Intermediate Trimethoprim Trimethoprim Intermediate->Trimethoprim Cyclization Guanidine Guanidine Guanidine->Trimethoprim

Caption: Synthetic workflow for Trimethoprim from 3,4,5-Trimethoxybenzaldehyde.

Detailed Steps for Trimethoprim Synthesis:

  • Condensation Reaction: 3,4,5-Trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base, such as sodium methoxide, in a suitable solvent like dimethyl sulfoxide.[16] This step forms a benzylidene intermediate.

  • Cyclization Reaction: The resulting condensation product is then reacted with guanidine in a cyclization reaction to form the pyrimidine ring of Trimethoprim.[16][17] This reaction is typically carried out in a solvent such as ethanol under reflux.[16]

  • Purification: The final product, Trimethoprim, is then purified through recrystallization or other standard techniques.

Biological Activity and Signaling Pathways

While a detailed signaling pathway for 3,4,5-Trimethoxybenzaldehyde is not extensively elucidated in the public domain, it is known to possess antimicrobial and antifungal properties.[18] Its primary role in drug development is as a structural motif and a key intermediate in the synthesis of bioactive molecules. For instance, in Trimethoprim, the trimethoxybenzyl group is crucial for its mechanism of action, which involves the inhibition of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.

Logical Relationship in Drug Action

Drug_Action TMB_motif 3,4,5-Trimethoxybenzyl Motif (from 3,4,5-Trimethoxybenzaldehyde) Trimethoprim_structure Trimethoprim Structure TMB_motif->Trimethoprim_structure is a key part of DHFR Bacterial Dihydrofolate Reductase (DHFR) Trimethoprim_structure->DHFR inhibits Folate_pathway Folate Synthesis Pathway DHFR->Folate_pathway is essential for Bacterial_growth Inhibition of Bacterial Growth DNA_synthesis Bacterial DNA Synthesis Folate_pathway->DNA_synthesis is required for DNA_synthesis->Bacterial_growth is necessary for

Caption: Role of the 3,4,5-trimethoxybenzyl motif in the action of Trimethoprim.

This guide provides essential technical information on this compound for professionals in the fields of chemical research and drug development. The data and protocols presented herein are intended to facilitate further research and application of this important deuterated compound.

References

Technical Guide: Isotopic Purity of 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled analog of 3,4,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2][3] In analytical and drug development contexts, stable isotope-labeled compounds like this one are invaluable, primarily serving as internal standards for quantitative analysis by mass spectrometry.[1][4]

The incorporation of three deuterium atoms (d3), typically on the methoxy group at the 4-position, results in a molecule with a molecular weight shifted by approximately 3 Da from its unlabeled counterpart.[5][6] This mass difference allows for its clear distinction in a mass spectrometer, making it an ideal tool for correcting for sample loss or ionization variability during analysis.

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity . High isotopic purity ensures a low contribution from the unlabeled (d0) species, which is critical for the accuracy and sensitivity of quantitative assays. This guide provides a technical overview of the methods used to assess the isotopic purity of this compound and presents typical purity specifications.

Quantitative Data: Isotopic Purity Specifications

The isotopic purity of a deuterated compound is typically defined as the percentage of the labeled molecules that contain the specified number of deuterium atoms. Commercially available this compound is generally supplied with high isotopic enrichment.

ParameterSpecificationSource
Isotopic Purity (Deuterium Atom %) ≥ 99 atom % DLGC Standards[5]
Chemical Purity ≥ 98%LGC Standards[5]
Deuterium Label Location 4-methoxy-d3LGC Standards[5]

Note: Specifications may vary by supplier and lot. Always refer to the Certificate of Analysis for specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds is a critical step for quality control. The two primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] These methods provide complementary information regarding isotopic enrichment, label position, and structural integrity.[4]

Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[7] By precisely measuring the mass-to-charge ratio (m/z) and relative abundance of each isotopologue, the isotopic purity can be accurately calculated.[8]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation:

    • Utilize a High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to an electrospray ionization (ESI) source.

    • The instrument must have sufficient resolution to distinguish between the H/D isotopolog ions.[7]

  • Data Acquisition:

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range corresponding to the protonated molecule, [M+H]⁺.

      • Unlabeled [M+H]⁺ (d0): ~197.08 m/z

      • Labeled [M+H]⁺ (d3): ~200.09 m/z

    • Record data with high mass accuracy to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the expected isotopologues (d0, d1, d2, d3, etc.).

    • Integrate the signal intensity (peak area) for each isotopic peak in the mass spectrum.

    • Correction for Natural Isotope Abundance: Correct the observed intensities by subtracting the contribution of natural abundance isotopes (e.g., ¹³C) from the preceding peaks.[8][9]

    • Isotopic Purity Calculation: Calculate the isotopic purity using the corrected intensities of the representative isotopolog ions. The purity is expressed as the percentage of the d3 isotopologue relative to the sum of all relevant isotopologues.

      • Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d3))] x 100

Protocol 2: Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides confirmation of the deuterium label's position and an estimation of its incorporation percentage.[4] The principle is straightforward: the replacement of a proton (¹H) with a deuteron (²H or D) results in the disappearance of the corresponding signal in the ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add an internal standard with a known concentration and a distinct, non-overlapping signal if quantitative analysis (qNMR) is desired.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1) to allow for full magnetization recovery, which is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals. Compare the integral of the residual proton signal at the site of deuteration (the 4-methoxy group, expected around 3.9 ppm) with the integrals of non-deuterated proton signals on the molecule (e.g., the aromatic protons or other methoxy groups).

    • The isotopic purity is determined by the reduction in the integral value of the target signal. For example, if the integral of the 4-methoxy group is expected to be 3H for the unlabeled compound, a value close to 0H in the d3-labeled compound indicates high isotopic incorporation.

    • Percent Deuteration (%) ≈ [1 - (Integral of residual target signal / Expected integral)] x 100

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the isotopic purity of this compound using HRMS and NMR.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_result 4. Result prep Prepare Dilute Solution (e.g., 1 µg/mL in MeOH) instrument Infuse into ESI-HRMS prep->instrument acquire Acquire Full Scan MS Data ([M+H]⁺ region) instrument->acquire extract Extract Ion Intensities (d0, d1, d2, d3...) acquire->extract correct Correct for Natural Isotope Abundance extract->correct calculate Calculate % Isotopic Purity correct->calculate result Purity Report calculate->result

Caption: Workflow for Isotopic Purity Determination by HRMS.

NMR_Workflow cluster_prep_nmr 1. Sample Preparation cluster_acq_nmr 2. Data Acquisition cluster_analysis_nmr 3. Data Analysis cluster_result_nmr 4. Result prep_nmr Dissolve Sample (5-10 mg) in Deuterated Solvent (CDCl₃) instrument_nmr Place in NMR Spectrometer (≥400 MHz) prep_nmr->instrument_nmr acquire_nmr Acquire Quantitative ¹H Spectrum (Sufficient Relaxation Delay) instrument_nmr->acquire_nmr process_nmr Process Spectrum (FT, Phase, Baseline) acquire_nmr->process_nmr integrate_nmr Integrate Proton Signals process_nmr->integrate_nmr compare_nmr Compare Target Signal Integral to Reference Signal Integrals integrate_nmr->compare_nmr result_nmr Purity & Label Position Report compare_nmr->result_nmr

Caption: Workflow for Isotopic Purity Determination by NMR.

References

An In-depth Technical Safety Guide on 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety data for the deuterated compound 3,4,5-Trimethoxybenzaldehyde-d3 is limited. This document provides a comprehensive safety profile based on the available data for its non-deuterated analogue, 3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7). The fundamental chemical properties and expected toxicological profiles are considered to be closely related. Deuterium substitution may alter pharmacokinetic and metabolic profiles but is not expected to significantly change the acute hazard profile.[1]

Chemical Identification and Physical Properties

This section details the key identifiers and physicochemical properties of both the deuterated and non-deuterated forms of 3,4,5-Trimethoxybenzaldehyde.

Identifier This compound 3,4,5-Trimethoxybenzaldehyde
CAS Number 1219805-17-0[1][2]86-81-7[3]
Molecular Formula C₁₀H₉D₃O₄[1]C₁₀H₁₂O₄[3]
Molecular Weight 199.22 g/mol [1][2]196.20 g/mol [4]
IUPAC Name 3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde[1]3,4,5-trimethoxybenzaldehyde[4]
Synonyms -TMBA
Physical & Chemical Property Value
Appearance Light cream / Light yellow solid flakes or powder[3][5]
Melting Point 72 - 76 °C[3][6]
Boiling Point 163 - 165 °C at 10-13 mmHg[3][5][6]
Solubility Soluble in chloroform.[7] Insoluble in water.[8]
Vapor Pressure 0.00113 mmHg[4]
Stability Stable under normal storage and handling conditions.[9]

Hazard Identification and Classification

The compound is classified as hazardous. The following table summarizes its GHS classification and associated precautionary statements.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Toxicological Information

Accidental ingestion may be harmful.[8] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[8]

Toxicological Data Value Species
LD50 (Oral) 422 mg/kg[8]Bird (unspecified)[8]

Key Health Effects:

  • Skin Contact: Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis or skin sensitization (contact allergies).[8] It is advised not to expose open cuts or abraded skin to this material.[8]

  • Eye Contact: Causes serious eye irritation and potential damage.[3][8]

  • Inhalation: May cause respiratory system irritation.[3] High concentrations of irritating compounds could potentially lead to reactive airways dysfunction syndrome (RADS).[8]

  • Ingestion: Harmful if swallowed.[3]

Experimental Protocols

Detailed experimental protocols for the cited toxicological data are not available in the referenced Safety Data Sheets. The LD50 value is reported from the Registry of Toxic Effects of Chemical Substances (RTECS), which is a database of toxicological information, but the specific study methodology is not provided in the publicly available documents.[8]

Handling, Storage, and First Aid

Adherence to proper laboratory protocols is essential when working with this compound.

Safety Measure Protocol
Handling Avoid all personal contact, including inhalation of dust.[8] Wash hands and any exposed skin thoroughly after handling.[3] Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store at room temperature.[8] Incompatible with strong oxidizing agents.[3][8]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor.[3]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3] Never give anything by mouth to an unconscious person.[5][10]

Accidental Release and Firefighting Measures

Measure Protocol
Spill Cleanup Ensure adequate ventilation and wear appropriate PPE.[3] Avoid dust formation.[3] Sweep up the material and shovel it into a suitable container for disposal.[3] Prevent the product from entering drains.[10]
Firefighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5][10] The material is combustible, and fine dust accumulations may burn rapidly if ignited.[8] Combustion products include carbon monoxide and carbon dioxide.[8] Firefighters should wear self-contained breathing apparatus.[3]

Visualized Safety Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound in a laboratory setting.

Spill_Response_Workflow start Spill Detected assess Assess Situation (Size, Location, Hazard) start->assess evacuate Evacuate Area (If necessary) assess->evacuate Major Spill ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat - Respirator (if dusty) assess->ppe Minor Spill evacuate->assess contain Contain Spill (Prevent spread) ppe->contain cleanup Clean Up Spill - Sweep solid material - Avoid creating dust contain->cleanup dispose Package for Disposal (Label as hazardous waste) cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Response Complete decontaminate->end

Caption: Workflow for handling an accidental chemical spill.

References

The Versatile Scaffold: A Technical Guide to 3,4,5-Trimethoxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3,4,5-trimethoxybenzaldehyde and its derivatives in modern drug discovery. This document details the synthesis, biological activities, and therapeutic potential of this pivotal chemical intermediate.

Introduction

3,4,5-Trimethoxybenzaldehyde is an organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its unique trimethoxyphenyl moiety is a key feature in many natural products and synthetic drugs, contributing to their biological properties.[4] This guide explores the significant role of 3,4,5-trimethoxybenzaldehyde in the development of novel therapeutics, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Anticancer Applications: Targeting Microtubules

Derivatives of 3,4,5-trimethoxybenzaldehyde have emerged as potent anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.[5] Many of these compounds, such as combretastatin analogues and chalcones, bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[6][7] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[5][8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various derivatives of 3,4,5-trimethoxybenzaldehyde against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Oxazolone2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone (Compound 9)HepG2 (Hepatocellular Carcinoma)1.38[9]
OxazoloneCompound 10HepG2 (Hepatocellular Carcinoma)3.21[9]
OxazoloneCompound 11HepG2 (Hepatocellular Carcinoma)2.56[9]
Flavonoid Benzimidazole7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Compound 15)MGC-803 (Gastric Cancer)20.47 ± 2.07[10][11]
MCF-7 (Breast Cancer)43.42 ± 3.56[10][11]
HepG-2 (Hepatoma)35.45 ± 2.03[10][11]
MFC (Mouse Gastric Cancer)23.47 ± 3.59[10][11]
Chalcone-Benzimidazolium Salt(E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 7f)HL-60 (Leukemia)Lower than DDP[12]
MCF-7 (Breast Cancer)Lower than DDP[12]
SW-480 (Colon Cancer)Lower than DDP[12]
Benzoxazole5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazole (Compound IIIc)Various Bacteria & FungiMIC: 31.25-500 µg/ml[13]
Resveratrol AnalogN-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC)HL-60 (Leukemia)23 (72h)[14]

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_1 Inhibition α-tubulin α-tubulin Tubulin Dimer Tubulin Dimer α-tubulin->Tubulin Dimer β-tubulin β-tubulin β-tubulin->Tubulin Dimer β-tubulin->Tubulin Dimer GTP GTP GTP->Tubulin Dimer binds 3,4,5-Trimethoxybenzaldehyde \n Derivatives 3,4,5-Trimethoxybenzaldehyde Derivatives 3,4,5-Trimethoxybenzaldehyde \n Derivatives->β-tubulin binds to colchicine site Protofilament Protofilament Tubulin Dimer->Protofilament Polymerization Tubulin Dimer->Protofilament inhibits Microtubule Microtubule Protofilament->Microtubule Assembly Cell Division Cell Division Microtubule->Cell Division enables Apoptosis Apoptosis Microtubule->Apoptosis disruption leads to Cell Proliferation Cell Proliferation Cell Division->Cell Proliferation

Caption: Inhibition of microtubule polymerization by 3,4,5-trimethoxybenzaldehyde derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules.

  • Preparation of Reagents:

    • Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.[9]

    • Dissolve the test compounds (derivatives of 3,4,5-trimethoxybenzaldehyde) in an appropriate solvent to create a stock solution, then prepare serial dilutions.

  • Assay Procedure:

    • Pre-incubate a 96-well plate at 37°C for 1 minute with 5 µL of the test compound at various concentrations.[9]

    • Add 50 µL of the pre-warmed tubulin reaction mix to each well.[9]

    • Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.[9]

  • Data Analysis:

    • The rate of polymerization is determined by the increase in fluorescence over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Antimicrobial Applications: A Precursor to Essential Medicines

3,4,5-Trimethoxybenzaldehyde is a vital intermediate in the synthesis of the antibiotic trimethoprim.[2][3][15] Trimethoprim acts as a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid.[1][4][15][16] This inhibition disrupts the bacterial folic acid pathway, thereby halting DNA synthesis and preventing bacterial growth.[1][16] Furthermore, 3,4,5-trimethoxybenzaldehyde itself and some of its other derivatives have demonstrated intrinsic antimicrobial activity against a range of bacteria and fungi.[15]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismTestResultReference
3,4,5-TrimethoxybenzaldehydeEscherichia coliAgar Well Diffusion21 mm inhibition zone (1 mg/mL)[15]
3,4,5-TrimethoxybenzaldehydeCandida Sp.Agar Well Diffusion23 mm inhibition zone (1 mg/mL)[15]
3,4,5-TrimethoxybenzaldehydeCandida albicansMIC1 mg/mL[17]
2,4,6-TrimethoxybenzaldehydeCandida albicansMIC0.25 mg/mL[17]
2,4,6-TrimethoxybenzaldehydeCandida albicansMFC1 mg/mL[17]

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

cluster_0 Folic Acid Pathway cluster_1 Enzyme cluster_2 Inhibitor Dihydrofolic Acid (DHF) Dihydrofolic Acid (DHF) Tetrahydrofolic Acid (THF) Tetrahydrofolic Acid (THF) Dihydrofolic Acid (DHF)->Tetrahydrofolic Acid (THF) reduction DNA Synthesis DNA Synthesis Tetrahydrofolic Acid (THF)->DNA Synthesis precursor for Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR)->Dihydrofolic Acid (DHF) catalyzes Dihydrofolate Reductase (DHFR)->Tetrahydrofolic Acid (THF) blocks production Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate Reductase (DHFR) inhibits Bacterial Growth Bacterial Growth DNA Synthesis->Bacterial Growth

Caption: Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Materials:

    • Prepare Mueller-Hinton agar plates.

    • Culture the test microorganisms (e.g., E. coli, Candida sp.) to a standardized turbidity (0.5 McFarland standard).[18]

    • Dissolve the test compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Inoculation and Application:

    • Evenly spread the standardized microbial suspension over the surface of the agar plates using a sterile cotton swab.[18]

    • Allow the plates to dry for 3-5 minutes.[18]

    • Create uniform wells in the agar using a sterile borer.

    • Add a specific volume of the test compound solution into the wells.

  • Incubation and Measurement:

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[18]

Anti-inflammatory Applications: Enhancing NSAID Efficacy

The 3,4,5-trimethoxybenzyl moiety, derived from 3,4,5-trimethoxybenzaldehyde, has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic properties.[19] Conjugates of NSAIDs like ibuprofen and ketoprofen with 3,4,5-trimethoxybenzyl alcohol have demonstrated superior anti-inflammatory activity compared to the parent drugs.[19][20][21] These novel derivatives often exhibit increased inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19][20][21]

Quantitative Data: Anti-inflammatory Activity
CompoundParent NSAIDIn Vivo Model% Reduction in Edema% COX-2 InhibitionReference
Derivative 16KetoprofenCarrageenan-induced rat paw edema91%94%[19][20][21]
Derivative 21IbuprofenCarrageenan-induced rat paw edema67%67%[19][20][21]
Ketoprofen-Carrageenan-induced rat paw edema47%49%[19][20][21]
Ibuprofen-Carrageenan-induced rat paw edema36%46%[19][20][21]
Experimental Protocol: Synthesis of NSAID-3,4,5-Trimethoxybenzyl Ester Conjugates

This is a general procedure for the esterification of an NSAID with 3,4,5-trimethoxybenzyl alcohol.

  • Amide Formation (Linker Attachment):

    • React the NSAID (e.g., ibuprofen) with an amino acid (e.g., L-proline) to form an amide bond. This introduces a linker between the NSAID and the trimethoxybenzyl moiety.[19][20]

  • Esterification:

    • Dissolve the NSAID-amino acid conjugate in a suitable solvent.

    • Add 3,4,5-trimethoxybenzyl alcohol, dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[21]

    • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product using column chromatography to obtain the final ester conjugate.

General Workflow for Drug Discovery with 3,4,5-Trimethoxybenzaldehyde

The following diagram illustrates a typical workflow for the discovery and development of new drug candidates based on the 3,4,5-trimethoxybenzaldehyde scaffold.

cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Start Start 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Start->3,4,5-Trimethoxybenzaldehyde Synthesis of Derivatives Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Biological Assays Lead Identification Lead Identification In Vitro Screening->Lead Identification Hit-to-Lead Lead Optimization Lead Optimization Lead Identification->Lead Optimization 3,4,5-Trimethoxybenzaldehyde->Synthesis of Derivatives Chemical Modification In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Animal Models ADMET Studies ADMET Studies In Vivo Testing->ADMET Studies Clinical Trials Clinical Trials ADMET Studies->Clinical Trials New Drug Candidate New Drug Candidate Clinical Trials->New Drug Candidate

Caption: A generalized workflow for drug discovery using 3,4,5-trimethoxybenzaldehyde.

Conclusion

3,4,5-Trimethoxybenzaldehyde is a highly valuable and versatile scaffold in drug discovery. Its derivatives have demonstrated significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of novel synthetic modifications and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

Methodological & Application

Application of 3,4,5-Trimethoxybenzaldehyde-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. 3,4,5-Trimethoxybenzaldehyde-d3, a deuterium-labeled analog of 3,4,5-Trimethoxybenzaldehyde, serves as a valuable internal standard for the quantification of various analytes, particularly those sharing structural similarities. Its primary application lies in correcting for variations in sample preparation, injection volume, and ionization efficiency during mass spectrometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in LC-MS/MS assays.

Principle of Internal Standardization

An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization behavior in the mass spectrometer's ion source. By adding a known concentration of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio-based calculation effectively mitigates the impact of experimental variability, leading to more robust and reliable quantitative data.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Inject Extract MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for Internal Standard-Based Quantification

Application: Quantification of Trimethoprim in Human Plasma

This section outlines a detailed protocol for the quantification of trimethoprim in human plasma using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Trimethoprim certified reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

  • Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of trimethoprim in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the trimethoprim stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G Start Plasma Sample (50 µL) Add_IS Add 150 µL of IS in Acetonitrile Start->Add_IS Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Inject Inject into LC-MS/MS (5 µL) Transfer->Inject

Sample Preparation Workflow

4. LC-MS/MS Conditions

ParameterSetting
LC System UHPLC System
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trimethoprim: 291.1 → 230.1; this compound: 199.1 → 184.1
Collision Energy Optimized for each transition
Dwell Time 100 ms
Data Presentation

Table 1: Calibration Curve for Trimethoprim in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
512,500500,0000.025
1025,200505,0000.050
50126,000502,0000.251
100251,500503,0000.500
5001,255,000501,0002.505
10002,510,000502,0005.000
Linearity (r²) \multicolumn{3}{c}{> 0.995}
Range \multicolumn{3}{c}{5 - 1000 ng/mL}

Table 2: Precision and Accuracy Data for Trimethoprim QC Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ54.998.06.5
Low1515.4102.74.2
Medium150148.599.03.1
High800808.0101.02.5

Discussion and Considerations

The presented protocol demonstrates a robust and reliable method for the quantification of trimethoprim in human plasma. The use of this compound as an internal standard effectively compensates for experimental variability, as evidenced by the excellent linearity, accuracy, and precision of the assay.

When using a non-isotopic analog internal standard such as this compound for the quantification of trimethoprim, it is crucial to consider the potential for differences in extraction recovery and ionization efficiency between the analyte and the internal standard. While their structural similarity suggests comparable behavior, thorough validation is essential to ensure that the internal standard accurately reflects the analyte's behavior throughout the analytical process.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of structurally related compounds, such as trimethoprim, by LC-MS/MS. The detailed protocol and representative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing accurate and reliable bioanalytical methods. As with any analytical method, proper validation is imperative to ensure data integrity and compliance with regulatory guidelines.

References

Application Notes and Protocols for Pharmacokinetic Analysis Using 3,4,5-Trimethoxybenzaldehyde-d3 as a Precursor to a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of this technique is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Deuterated compounds are frequently employed as SIL-IS because they exhibit nearly identical physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and fluctuations in instrument response[1][2].

3,4,5-Trimethoxybenzaldehyde is a key chemical intermediate in the synthesis of the antibiotic Trimethoprim[3][4][5]. Consequently, its deuterated analog, 3,4,5-Trimethoxybenzaldehyde-d3, serves as a crucial precursor for the synthesis of deuterated Trimethoprim (e.g., Trimethoprim-d3). This application note provides a comprehensive guide to the use of Trimethoprim-d3, synthesized from this compound, as an internal standard for the pharmacokinetic analysis of Trimethoprim.

Rationale for Using a Deuterated Internal Standard

The use of a SIL-IS, such as Trimethoprim-d3, is highly recommended by regulatory agencies for bioanalytical method development[6]. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby normalizing the analytical response and improving data accuracy and precision[1]. This is particularly critical when dealing with complex biological matrices like plasma, where inter-individual variability can be significant[7].

Experimental Protocols

This section details a representative LC-MS/MS method for the quantification of Trimethoprim in plasma, utilizing Trimethoprim-d3 as the internal standard.

Materials and Reagents
  • Trimethoprim (analytical standard)

  • Trimethoprim-d3 (internal standard, synthesized from this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (with anticoagulant, e.g., EDTA)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimethoprim and Trimethoprim-d3 in methanol.

  • Working Standard Solutions: Serially dilute the Trimethoprim stock solution with methanol:water (1:1, v/v) to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Trimethoprim-d3 stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Trimethoprim from plasma samples.

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL Trimethoprim-d3) to each tube, except for blank samples (add 20 µL of methanol instead).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see LC conditions below).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Trimethoprim291.1230.125
Trimethoprim-d3294.1230.1 or 123.025

Note: The optimal product ion for Trimethoprim-d3 should be determined during method development. The transition to m/z 123 has also been reported to be abundant and selective[6].

Data Presentation

Bioanalytical Method Validation Summary

The described method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) < 15% (except LLOQ < 20%)< 10%
Inter-day Precision (%CV) < 15% (except LLOQ < 20%)< 12%
Accuracy (% Bias) Within ±15% (except LLOQ ±20%)± 10%
Matrix Effect IS-normalized factor within acceptable rangeCompensated by SIL-IS
Recovery Consistent and reproducible> 80%
Comparative Pharmacokinetic Parameters of Trimethoprim

The following table presents a summary of Trimethoprim's pharmacokinetic parameters in various species to provide context for experimental design and data interpretation.

SpeciesDoseCmax (µg/mL)Tmax (h)t½ (h)
Human (Adult) 20 mg/kg/day (oral)13.6 ± 2.0-13.6 ± 3.5
Human (Children) ---Shorter than adults
Broiler Chickens 6.4 mg/kg (oral)--1.49
Alpacas 15 mg/kg (IV)10.75 ± 2.12-0.74 ± 0.1
Horses ---4.2
Llamas 3 mg/kg (IV)15.0 ± 3.1-3.31 ± 0.56

Note: Pharmacokinetic parameters can vary significantly based on the dose, route of administration, and physiological state of the animal.

Visualizations

Logical Relationship of Compounds

G Figure 1: Synthesis Pathway A This compound B Synthesis A->B Precursor C Trimethoprim-d3 (Internal Standard) B->C E Pharmacokinetic Analysis (LC-MS/MS) C->E Used as IS for D Trimethoprim (Analyte) D->E

Caption: Logical flow from precursor to internal standard for analysis.

Experimental Workflow for Pharmacokinetic Analysis

G Figure 2: Bioanalytical Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis A Dosing B Blood Sampling (time points) A->B C Plasma Separation B->C D Add Internal Standard (Trimethoprim-d3) C->D E Protein Precipitation D->E F Centrifugation & Evaporation E->F G Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing H->I J Pharmacokinetic Modeling I->J

Caption: Step-by-step workflow for a typical pharmacokinetic study.

References

Application Note & Protocol: Metabolite Identification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of metabolites are critical in drug discovery and development, providing insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][2][3] The use of stable isotope-labeled internal standards, particularly deuterated standards, has become an indispensable tool in mass spectrometry-based metabolomics for accurate metabolite identification and quantification.[][4][5] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their unlabeled counterparts but are distinguishable by their mass. This property allows them to serve as ideal internal standards to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results.[6]

This application note provides a detailed protocol for utilizing deuterated standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the confident identification and precise quantification of drug metabolites in complex biological matrices.

Key Benefits of Using Deuterated Standards

  • Improved Accuracy and Precision: Deuterated standards co-elute with the analyte of interest, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[5][6]

  • Enhanced Detection Sensitivity: The use of deuterated standards can help to distinguish true metabolite signals from background noise, leading to more sensitive and reliable detection.[]

  • Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.

  • Facilitation of Complex Pathway Analysis: Strategic deuterium labeling can aid in elucidating complex metabolic pathways.[3]

Experimental Workflow Overview

The general workflow for metabolite identification using deuterated standards involves several key steps, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma, Urine, Microsomes) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration of Analyte and IS MS_Detection->Peak_Integration Quantification Quantification (Ratio of Analyte/IS) Peak_Integration->Quantification Identification Metabolite Identification (MS/MS Fragmentation) Quantification->Identification identification_logic cluster_data_input Data Input cluster_processing Processing Steps cluster_output Output LCMS_Data LC-MS/MS Data Peak_Detection Peak Detection LCMS_Data->Peak_Detection Parent_Drug Parent Drug Structure and Mass Mass_Shift_Analysis Mass Shift Analysis (vs. Parent Drug) Parent_Drug->Mass_Shift_Analysis IS_Data Deuterated IS Data IS_Confirmation Co-elution and Mass Shift Confirmation with IS IS_Data->IS_Confirmation Peak_Detection->Mass_Shift_Analysis Fragmentation_Analysis MS/MS Fragmentation Pattern Analysis Mass_Shift_Analysis->Fragmentation_Analysis Fragmentation_Analysis->IS_Confirmation Metabolite_ID Putative Metabolite Identification IS_Confirmation->Metabolite_ID Structure_Elucidation Structure Elucidation Metabolite_ID->Structure_Elucidation

References

Application Notes and Protocols for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 3,4,5-Trimethoxybenzaldehyde-d3: Initial searches for the direct application of this compound as a labeling reagent in quantitative proteomics did not yield established protocols. This molecule is primarily documented as a deuterated internal standard for the analysis of its non-labeled analog, 3,4,5-Trimethoxybenzaldehyde, which serves as an intermediate in pharmaceutical synthesis.

Therefore, this document focuses on a widely adopted, cost-effective, and versatile chemical labeling method that employs similar principles of stable isotope incorporation for quantitative proteomics: Stable Isotope Dimethyl Labeling .

Application Note: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

Stable isotope dimethyl labeling is a powerful chemical labeling technique used for the relative quantification of proteins in mass spectrometry-based proteomics. The method is based on the reductive amination of primary amines (the peptide N-terminus and the ε-amino group of lysine residues) with formaldehyde.[1] By using different isotopic forms of formaldehyde and a reducing agent (sodium cyanoborohydride), peptides from different samples can be differentially labeled, resulting in a specific mass shift that can be detected by a mass spectrometer.[2]

This technique is highly valued for its simplicity, speed, and cost-effectiveness compared to other labeling methods.[1][3] The reaction is typically fast and complete, often taking less than five minutes without significant byproducts.[1] It is applicable to virtually any sample type, including tissues and body fluids where metabolic labeling methods like SILAC are not feasible.[3][4]

Key Applications:
  • Differential Protein Expression Profiling: The most common application is to compare protein abundance between different biological states, such as healthy versus diseased tissues or treated versus untreated cells.[5] This has been successfully used to identify potential cancer biomarkers and to understand the molecular mechanisms of disease.[5]

  • Quantitative Analysis of Post-Translational Modifications (PTMs): Dimethyl labeling is well-suited for the quantitative analysis of PTMs, particularly phosphorylation and glycosylation.[5][6] Researchers have used this method to study signaling pathways and cellular responses to stimuli.[6] For instance, it has been applied to analyze protein phosphorylation in response to drought stress in soybeans, revealing key kinase signaling networks.[7]

  • Protein-Protein Interaction Studies: The technique can be used to quantify changes in protein complexes identified through affinity purification-mass spectrometry (AP-MS) experiments, providing insights into the dynamics of protein interactions.[2]

Workflow Overview

The general workflow for a stable isotope dimethyl labeling experiment involves protein extraction, digestion into peptides, labeling of the peptide mixtures, combining the labeled samples, followed by LC-MS/MS analysis for protein identification and quantification.

G cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) p1 Protein Extraction d1 Digestion (Trypsin) p1->d1 l1 Light Labeling (CH₂O + NaBH₃CN) d1->l1 mix Combine Samples l1->mix p2 Protein Extraction d2 Digestion (Trypsin) p2->d2 l2 Heavy Labeling (¹³CD₂O + NaBD₃CN) d2->l2 l2->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis (Identification & Quantification) lcms->data cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF translocates & phosphorylates Gene Gene Expression (Proliferation, Differentiation) TF->Gene ligand Growth Factor ligand->Receptor

References

Application Note: High-Throughput Bioanalysis of Trimethoprim using 3,4,5-Trimethoxybenzaldehyde-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is an antibiotic commonly used to treat bacterial infections. Accurate and reliable quantification of trimethoprim in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note describes a robust and high-throughput bioanalytical method for the determination of trimethoprim in human plasma using a stable isotope-labeled internal standard, 3,4,5-Trimethoxybenzaldehyde-d3, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis. The use of a deuterated internal standard is a well-established practice to compensate for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

3,4,5-Trimethoxybenzaldehyde is a known intermediate in the synthesis of various pharmaceuticals, including trimethoprim.[2][3][4] Its deuterated analog, this compound, serves as an ideal internal standard due to its similar chemical and physical properties to potential metabolites or related compounds of trimethoprim, while being mass-distinguishable.[4][5]

This protocol details a sample preparation procedure based on protein precipitation, a common and efficient technique for removing proteins from plasma samples.[6][7] The subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical assays.[8]

Experimental

Materials and Reagents
  • Trimethoprim reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • 96-well collection plates

Standard and Sample Preparation

2.3.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of trimethoprim in methanol.

  • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

2.3.2. Working Solutions

  • Prepare a series of working standard solutions of trimethoprim by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working internal standard solution by diluting the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

2.3.3. Sample Preparation Protocol

  • Allow all samples (calibration standards, quality controls, and unknown plasma samples) to thaw to room temperature.

  • To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of the working internal standard solution (acetonitrile containing 100 ng/mL this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well collection plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant directly onto the LC-MS/MS system.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.5 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Trimethoprim291.1230.1
This compound (IS)200.1185.1

Data Presentation

The following table summarizes the typical performance characteristics of the described bioanalytical method.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject Supernatant (5 µL) Supernatant->Injection LC_Separation HPLC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow for trimethoprim quantification.

Conclusion

The protocol described provides a rapid, sensitive, and reliable method for the quantification of trimethoprim in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for variations during sample processing and analysis. This high-throughput method is well-suited for supporting pharmacokinetic studies in a drug development setting.

References

Application Notes & Protocols for Analytical Method Development Using 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard in the quantitative analysis of trimethoprim (TMP) in biological matrices. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

This compound is the deuterium-labeled analog of 3,4,5-Trimethoxybenzaldehyde.[1][2] Due to its structural similarity and mass difference from trimethoprim, it serves as an ideal internal standard (IS) for the quantification of trimethoprim in complex biological samples such as plasma, serum, and urine.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3] 3,4,5-Trimethoxybenzaldehyde itself is a key intermediate in the synthesis of various pharmaceuticals, most notably the antibiotic trimethoprim.[1][2][4]

Principle of the Method

The analytical method involves the extraction of trimethoprim and the internal standard, this compound, from a biological matrix. This is typically achieved through protein precipitation or solid-phase extraction (SPE). The extracted analytes are then separated using high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS). Quantification is performed by comparing the peak area ratio of the analyte (trimethoprim) to the internal standard (this compound) against a calibration curve prepared with known concentrations of the drug.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of trimethoprim using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Trimethoprim Quantification

ParameterPlasma/SerumUrine
Linearity Range (ng/mL)100 - 50,000500 - 250,000
Lower Limit of Quantification (LLOQ) (ng/mL)100500
Correlation Coefficient (r²)> 0.99> 0.99

Data synthesized from multiple sources for illustrative purposes.[5]

Table 2: Precision and Accuracy of Trimethoprim Quantification in Dried Plasma Spots

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ100< 15< 1585 - 115
Low300< 15< 1585 - 115
Mid4,000< 15< 1585 - 115
High40,000< 15< 1585 - 115

Data adapted from a study on dried plasma spots analysis.[5]

Experimental Protocols

Protocol 1: Quantification of Trimethoprim in Human Plasma/Serum by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of trimethoprim from plasma or serum using this compound as an internal standard.

1. Materials and Reagents:

  • Trimethoprim certified reference standard

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • HPLC system coupled to a tandem mass spectrometer

2. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimethoprim and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of trimethoprim by serially diluting the primary stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate trimethoprim from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for trimethoprim and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of trimethoprim to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentration of trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Integrate Peak Integration MSMS->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Cal_Curve Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantification Cal_Curve->Quantify

Caption: Workflow for the quantification of trimethoprim using this compound as an internal standard.

Logical_Relationship Analyte Trimethoprim (Analyte) Method LC-MS/MS Method Analyte->Method IS This compound (Internal Standard) IS->Method Correction Correction for Variability (Sample Prep & Instrument Response) Method->Correction Result Accurate & Precise Quantification Correction->Result

Caption: Role of the internal standard in achieving accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Deuterated and Non-Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of deuterated and non-deuterated compounds.

Troubleshooting Guides

Issue 1: Poor or No Separation Between Deuterated and Non-Deuterated Analytes

Question: We are not observing any separation between our deuterated internal standard and the non-deuterated analyte. What are the potential causes and solutions?

Answer:

Co-elution of deuterated and non-deuterated compounds is a common challenge. The separation is based on the subtle physical and chemical differences caused by the substitution of hydrogen with deuterium, known as the deuterium isotope effect.[1][2][3] If you are not seeing separation, consider the following:

  • Chromatographic Mode: The choice of chromatography can significantly impact separation. In many cases, deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[4][5][6] However, the opposite effect (normal isotope effect) can be observed in polar stationary phases.[7]

    • Troubleshooting Steps:

      • Switch Chromatographic Mode: If using RPLC, consider switching to a normal-phase or hydrophilic interaction liquid chromatography (HILIC) method. Zwitterionic HILIC has shown a deuterium isotope effect.[8]

      • Optimize Mobile Phase: In RPLC, modifying the mobile phase composition can enhance separation. Replacing water (H₂O) with deuterium oxide (D₂O) in the mobile phase can increase retention factors and improve resolution.[9]

      • Evaluate Stationary Phase: Nonpolar stationary phases in gas chromatography often show an inverse isotope effect (heavier isotopes elute earlier), while polar stationary phases can exhibit a normal isotope effect.[7] Experiment with columns of different polarities.

  • Number and Position of Deuterium Atoms: The magnitude of the isotope effect is influenced by the number and location of deuterium atoms in the molecule.[2][3][9]

    • Troubleshooting Steps:

      • Increase Deuteration: If possible, use an internal standard with a higher degree of deuteration. Increasing the number of deuterium substitutions can increase the potential resolution.[2]

      • Consider Deuteration Position: Deuterium substitution on aliphatic groups tends to have a greater inverse isotope effect on retention than on aromatic substituents.[7]

Issue 2: Inconsistent Retention Times and Poor Reproducibility

Question: We are observing significant shifts in retention times for both our deuterated and non-deuterated compounds between runs. What could be causing this?

Answer:

Inconsistent retention times can compromise the accuracy and reliability of your analysis. Several factors can contribute to this issue:

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition, pH, and degassing can lead to retention time variability.

    • Troubleshooting Steps:

      • Precise Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Use a calibrated pH meter.

      • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump and column, which can cause flow rate fluctuations.

      • Buffer Selection: When analyzing ionizable compounds, use an appropriate buffer to maintain a stable pH.

  • Column Temperature: Fluctuations in column temperature can affect analyte retention.[10]

    • Troubleshooting Steps:

      • Use a Column Oven: Employ a column oven with precise temperature control to maintain a stable operating temperature.

      • Optimize Temperature: Systematically evaluate the effect of different temperatures on your separation to find the optimal, most robust condition.

  • System Equilibration: Insufficient equilibration of the chromatographic system with the mobile phase before injection can lead to drifting retention times.

    • Troubleshooting Steps:

      • Adequate Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection and between gradient runs.

      • Monitor Baseline: Do not inject until the detector baseline is stable.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Why do deuterated compounds sometimes elute earlier than their non-deuterated counterparts?

A1: This phenomenon is known as the "inverse isotope effect" and is commonly observed in reversed-phase chromatography.[5][7] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties. Deuterated compounds are often slightly more hydrophilic than their non-deuterated analogs.[8] In reversed-phase chromatography, where the stationary phase is nonpolar, more hydrophilic compounds have weaker interactions and therefore elute earlier. The C-D bond is also shorter and less polarizable than the C-H bond, which can weaken van der Waals interactions with the stationary phase.

Q2: Can the position of deuterium labeling affect the separation?

A2: Yes, the position of deuterium atoms can influence retention times.[3][7] For example, deuterium substitution on aliphatic groups has been shown to have a more significant inverse isotope effect on retention compared to substitution on aromatic rings.[7] Therefore, the specific labeling pattern of your internal standard can impact its chromatographic behavior relative to the analyte.

Q3: Is it possible for the deuterated compound to elute after the non-deuterated compound?

A3: Yes, this is known as the "normal isotope effect" and can occur, particularly with polar stationary phases in gas chromatography.[7] In such cases, the interactions between the analyte and the stationary phase are altered in a way that the deuterated compound is retained more strongly.

Q4: How much of a retention time shift can be expected between deuterated and non-deuterated compounds?

A4: The retention time shift is typically small. For example, in one study using ultra-high-performance liquid chromatography (UHPLC), the median retention time shift between light and heavy dimethyl-labeled peptides was around 3 seconds, which was about half the peak width.[4] In another gas chromatography example, the retention time difference between d0-metformin and d6-metformin was 0.03 minutes.[1] The magnitude of the shift depends on the specific molecules, the number of deuterium substitutions, and the chromatographic conditions.

Q5: Can the choice of chromatography technique itself minimize the isotope effect?

A5: Yes. For instance, capillary zone electrophoresis (CZE), which separates based on size-to-charge ratio rather than polarity, has been shown to have a negligible isotopic shift in migration time compared to RPLC.[4] In one study, the median migration time shift in CZE was only 0.1 seconds for light versus heavy labeled peptides.[4]

Quantitative Data Summary

Table 1: Examples of Retention Time Differences in Gas Chromatography

Compound PairRetention Time (Non-deuterated) (min)Retention Time (Deuterated) (min)Retention Time Difference (min)Chromatographic Isotope Effect (hdIEC)
Metformin / d6-Metformin3.603.570.031.0084
Chlorobenzene / Chlorobenzene-d58.5888.5530.035-
1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d412.08512.0490.036-
1,2-Dichloroethane / 1,2-Dichloroethane-d44.5344.4480.086-

Data sourced from multiple studies.[1][6]

Table 2: Comparison of Isotope Effect in Different Separation Techniques for Labeled Peptides

Separation TechniqueMedian Retention/Migration Time Shift (Light vs. Heavy)Shift as a Percentage of Peak Width
nUHPLC-ESI-MS/MS3 seconds~50%
CZE-ESI-MS/MS0.1 seconds2.5%

Data from a study on dimethyl labeled E. coli tryptic digests.[4]

Experimental Protocols

Protocol 1: General Method for Optimizing Separation of Deuterated and Non-Deuterated Compounds using HPLC

This protocol provides a general workflow for developing and optimizing an HPLC method for the separation of isotopologues.

  • Initial Column and Mobile Phase Selection:

    • For nonpolar to moderately polar compounds, start with a C18 reversed-phase column.

    • Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol in water.

    • If the compounds are ionizable, add a modifier like 0.1% formic acid or acetic acid to both aqueous and organic mobile phase components to ensure consistent pH and improve peak shape.

  • Initial Gradient Run:

    • Perform a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution time of the compounds.

  • Optimization of the Gradient:

    • Based on the initial run, create a shallower gradient around the elution time of the analytes to improve resolution.

    • Adjust the gradient slope and duration to maximize the separation between the deuterated and non-deuterated peaks.

  • Evaluation of Organic Modifier:

    • If resolution is still insufficient, switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). Different organic solvents can alter selectivity.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution. Higher temperatures can improve efficiency but may decrease retention.

  • Switching Chromatographic Mode:

    • If reversed-phase fails to provide adequate separation, consider alternative chromatographies such as HILIC or normal-phase, especially for polar compounds.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Method Development Step1 1. Select Column and Initial Mobile Phase Start->Step1 Step2 2. Perform Broad Gradient Run Step1->Step2 Step3 3. Optimize Gradient (Shallow Gradient) Step2->Step3 Decision1 Sufficient Resolution? Step3->Decision1 Step4 4. Change Organic Modifier (e.g., ACN to MeOH) Decision1->Step4 No End End: Optimized Method Decision1->End Yes Decision2 Sufficient Resolution? Step4->Decision2 Step5 5. Optimize Column Temperature Decision2->Step5 No Decision2->End Yes Decision3 Sufficient Resolution? Step5->Decision3 Step6 6. Switch to Alternative Chromatography (e.g., HILIC) Decision3->Step6 No Decision3->End Yes Step6->End

References

matrix effects in bioanalysis with stable isotope labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalysis, particularly when using stable isotope-labeled internal standards (SIL-IS).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to matrix effects.

Issue 1: Poor accuracy and/or precision in quality control (QC) samples.

  • Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation).[1][2] What could be the cause and how can I fix it?

  • Answer: This is a common indicator of uncompensated matrix effects. While SIL-IS are designed to mimic the analyte's behavior, significant ion suppression or enhancement can still lead to inaccurate results.[1][3]

    Troubleshooting Steps:

    • Verify SIL-IS Performance: Ensure the SIL-IS response is consistent across all samples. A high degree of variability in the IS response suggests it is not adequately compensating for the matrix effect.

    • Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This will help you understand the magnitude of the matrix effect.

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[4][5] Consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation.[4]

    • Optimize Chromatography: Modify your chromatographic method to separate the analyte from co-eluting matrix components.[6] This can involve changing the column, mobile phase composition, or gradient profile.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[7][8]

Issue 2: Inconsistent or unexpectedly low/high SIL-IS response.

  • Question: The peak area of my SIL-IS is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?

  • Answer: Inconsistent SIL-IS response points to a variable matrix effect that the SIL-IS is not fully tracking. This can be due to differences in the composition of individual samples.

    Troubleshooting Steps:

    • Investigate Sample Differences: Are there noticeable differences between the problematic samples and others (e.g., hemolysis, lipemia)? These can introduce different matrix components.[1][9] Regulatory guidelines suggest evaluating matrix effects in at least six different lots of matrix, including hemolyzed and lipemic samples if applicable.[1][2][10]

    • Check for Isotopic Exchange or Instability: Although rare, the stable isotope label can sometimes be labile, leading to a loss of signal. This is more common with deuterium-labeled standards.[11][12]

    • Re-evaluate the Choice of IS: While SIL-IS are generally preferred, if the labeling position or type (e.g., D vs. 13C) results in chromatographic separation from the analyte, it may not experience the same matrix effect.[12] In such cases, a different SIL-IS or even a structural analog might be considered, though with careful validation.[11]

Issue 3: Method fails validation for matrix effect with different lots of biological matrix.

  • Question: My method works well with one lot of plasma, but fails accuracy and precision criteria when tested with multiple lots as required by regulatory guidelines. What should I do?

  • Answer: This indicates that your method is susceptible to inter-subject or inter-lot variability in the matrix composition.

    Troubleshooting Steps:

    • Identify the Source of Variability: Use the post-extraction addition experiment with the different matrix lots to see if the degree of ion suppression/enhancement varies significantly between them.

    • Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots.

    • Chromatographic Optimization: Focus on achieving baseline separation of your analyte from any interfering peaks that appear in some lots but not others.

    • Consider a Different Ionization Technique: If using electrospray ionization (ESI), which is more prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is amenable.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects?

A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitation in LC-MS bioanalysis.[3][7]

Q2: What causes matrix effects?

A: Matrix effects are caused by various endogenous and exogenous substances present in biological samples.[3] Common culprits include:

  • Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.[6][14]

  • Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.[1]

Q3: Why are Stable Isotope Labeled (SIL) Internal Standards used?

A: SIL-IS are considered the "gold standard" for internal standards in quantitative mass spectrometry.[12][15] Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[15][16] This allows them to effectively compensate for variations in sample preparation and matrix effects.[16]

Q4: Can SIL-IS always overcome matrix effects?

A: While highly effective, SIL-IS may not always perfectly compensate for matrix effects.[11] Issues can arise if:

  • The isotopic label (especially deuterium) causes a slight shift in retention time, leading to differential ionization suppression.[12]

  • The matrix effect is extremely severe, causing significant signal suppression for both the analyte and the IS, which can impact assay sensitivity.[4]

  • There are differences in extraction recovery between the analyte and the SIL-IS.

Q5: How do I quantitatively assess the matrix effect?

A: The most common method is the post-extraction addition experiment. This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte post-extraction to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. An IS-normalized MF close to 1.0 suggests the IS is tracking the analyte's matrix effect.[1]

Quantitative Data Summary

ParameterAcceptance CriteriaReference
Accuracy of QC Samples Mean concentration within ±15% of nominal value[1][2][17]
Accuracy at LLOQ Mean concentration within ±20% of nominal value[17]
Precision of QC Samples Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤15%[1][2][17]
Precision at LLOQ CV or RSD ≤20%
Matrix Effect Evaluation Accuracy within ±15% and precision ≤15% in at least 6 different matrix lots[1][2][10]
Ideal Absolute Matrix Factor Between 0.75 and 1.25[1]
Ideal IS-Normalized Matrix Factor Close to 1.0[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or reconstitution solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction at the same concentrations.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF_analyte = Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A

    • MF_IS = Mean Peak Area of IS in Set B / Mean Peak Area of IS in Set A

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF_analyte / MF_IS

  • Calculate Recovery:

    • Recovery = Mean Peak Area of Analyte in Set C / Mean Peak Area of Analyte in Set B

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Start: Poor Accuracy/ Precision in QCs check_is_response Consistent IS Response? start->check_is_response quantify_me Quantify Matrix Effect (Post-Extraction Addition) check_is_response->quantify_me Yes troubleshoot_is Troubleshoot IS (e.g., Isotopic Exchange, Chromatographic Separation) check_is_response->troubleshoot_is No improve_cleanup Improve Sample Cleanup (SPE, LLE) quantify_me->improve_cleanup end_fail Re-evaluate Method quantify_me->end_fail If ME severe troubleshoot_is->check_is_response optimize_lc Optimize Chromatography improve_cleanup->optimize_lc improve_cleanup->end_fail If ineffective dilute_sample Dilute Sample optimize_lc->dilute_sample optimize_lc->end_fail If ineffective end_pass Method Passes dilute_sample->end_pass dilute_sample->end_fail If ineffective

Caption: Troubleshooting workflow for poor accuracy and precision.

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_calc Calculations prep_A Set A: Analyte + IS in Neat Solution analysis LC-MS/MS Analysis prep_A->analysis prep_B Set B: Extracted Blank Matrix + Analyte + IS (Post-Spike) prep_B->analysis prep_C Set C: Blank Matrix + Analyte + IS (Pre-Spike) prep_C->analysis calc_mf Calculate Matrix Factor (B vs A) analysis->calc_mf calc_rec Calculate Recovery (C vs B) analysis->calc_rec

Caption: Workflow for assessing matrix factor and recovery.

References

Technical Support Center: Ensuring Quantitative Accuracy in Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments using isotopic labeling. Accurate quantification is paramount for reliable results, and understanding the impact of isotopic purity is critical to achieving this.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it crucial for quantitative accuracy?

A: Isotopic purity refers to the percentage of a specific isotope in a labeled compound that is the desired "heavy" isotope. For instance, if you are using a ¹³C₆-lysine in a SILAC experiment, the isotopic purity indicates how much of that lysine is fully labeled with six ¹³C atoms versus containing one or more ¹²C atoms.[1]

This is critical for quantification because impure isotopic labels can lead to significant errors. The presence of unlabeled or partially labeled species in your "heavy" standard can interfere with the signal of your "light" sample, leading to inaccuracies in the calculated ratios between them.[1][2] This interference can artificially inflate the signal of the light species, leading to an underestimation of the true biological change.

Q2: How does incomplete isotopic labeling in SILAC affect quantification?

A: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) means that not all the proteins in the "heavy" labeled cell population have fully incorporated the heavy amino acids.[3][4] This leads to a mixed population of light, partially labeled, and fully labeled peptides after digestion.

The primary consequence is an underestimation of protein upregulation and an overestimation of protein downregulation. The presence of a "light" isotopic peak in the "heavy" channel will artificially increase the denominator in the light/heavy ratio calculation, compressing the observed fold changes. For accurate quantification, a labeling efficiency of at least 95-97% is recommended.[4][5]

Q3: What are the common causes of incomplete SILAC labeling?

A: Several factors can contribute to incomplete labeling:

  • Insufficient cell doublings: Cells require a sufficient number of divisions (typically at least five) in the heavy medium to fully incorporate the labeled amino acids and dilute out the pre-existing light amino acids.[5]

  • Amino acid conversion: Some cell lines can metabolically convert certain amino acids into others (e.g., arginine to proline). This can dilute the heavy label if the resulting amino acid is not also supplied in its heavy form.

  • Contamination with light amino acids: The culture medium or serum may contain residual light amino acids, competing with the heavy ones for incorporation. Using dialyzed fetal bovine serum is crucial to minimize this.[6]

Q4: How do isotopic impurities in TMT/iTRAQ reagents impact quantification?

A: Tandem Mass Tag (TMT) and iTRAQ are isobaric labeling reagents, meaning they have the same total mass but different distributions of heavy isotopes in their reporter and balancer regions.[7][8] Isotopic impurities in these reagents mean that a given reporter ion channel can contain small amounts of isotopes that spill over into adjacent channels during fragmentation.

This "cross-talk" can lead to ratio compression, where the measured fold changes are smaller than the true biological changes.[9] For example, the signal from a highly abundant sample in one channel can bleed into an adjacent channel with a low-abundance sample, artificially inflating its signal. Correction for these impurities is essential for accurate quantification and is typically performed by the analysis software using information provided by the reagent manufacturer.[9]

Q5: What is natural isotopic abundance and how does it affect my data?

A: Naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) are present in all biological samples at low, but non-negligible, abundances.[10] This means that even an "unlabeled" peptide will have a distribution of isotopic peaks (M, M+1, M+2, etc.) due to the natural presence of these heavier isotopes.

This natural isotopic distribution can interfere with the quantification of labeled peptides, especially when the mass difference between the light and heavy labels is small.[2] For accurate quantification, it is crucial to correct for the contribution of natural isotope abundance to the measured ion intensities. This is typically done using algorithms that calculate the theoretical isotopic distribution of the unlabeled peptide and subtract its contribution from the observed spectrum of the labeled peptide.[10]

Troubleshooting Guides

Problem 1: Incomplete SILAC Labeling

Symptoms:

  • Low labeling efficiency (<95%) determined by a preliminary test run.

  • Compressed protein ratios in your main experiment.

  • Presence of a significant "light" peak in the mass spectrum of a peptide from the "heavy" labeled sample.

Possible Causes & Solutions:

CauseSolution
Insufficient Cell Doublings Ensure cells undergo at least 5-6 doublings in the SILAC medium before the experiment. For slow-growing cells, a longer adaptation period may be necessary.[5]
Amino Acid Conversion If you suspect amino acid conversion (e.g., arginine to proline), consider using a SILAC kit that provides both labeled amino acids or use a cell line with a deficient metabolic pathway.
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium.[6] Ensure all media components are free of contaminating amino acids.
Incorrect Media Formulation Double-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.

Experimental Protocol: Assessing SILAC Labeling Efficiency

  • Sample Preparation: After at least five cell doublings in "heavy" SILAC medium, harvest a small aliquot of cells. Lyse the cells and digest the proteins using trypsin.[5]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Extract the ion chromatograms for several abundant peptides.

    • For each peptide, determine the peak area of the "light" (monoisotopic) peak and the "heavy" (fully labeled) peak.

    • Calculate the labeling efficiency for each peptide using the following formula: Labeling Efficiency (%) = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100

  • Evaluation: An average labeling efficiency of >97% across multiple peptides indicates successful labeling.[5]

Problem 2: Inaccurate Quantification with Isobaric Tags (TMT/iTRAQ)

Symptoms:

  • Compressed fold-changes (ratio compression).

  • High coefficient of variation (CV) between technical replicates.

  • Inconsistent quantification results.

Possible Causes & Solutions:

CauseSolution
Incomplete Labeling Ensure optimal labeling conditions, particularly pH (typically 8.0-8.5 for amine-reactive tags).[11][12] Check the labeling efficiency before pooling samples.
Isotopic Impurities Use the manufacturer-provided correction factors for isotopic impurities during data analysis. Most modern proteomics software packages have this functionality built-in.[9]
Co-isolation of Interfering Ions Use a narrower isolation window on the mass spectrometer to minimize the co-fragmentation of contaminating peptides.[13] Consider using MS3-based quantification methods, which can reduce interference.[14]
Sample Preparation Variability Minimize variability in protein digestion and peptide cleanup between samples before labeling.[15]

Experimental Protocol: Checking TMT Labeling Efficiency

  • Small-Scale Labeling: Before labeling your entire samples, perform a small-scale test reaction with a pooled sample.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture.

  • Data Analysis:

    • Search the data allowing for the TMT label as a variable modification on the N-terminus and lysine residues.

    • Calculate the percentage of identified peptide-spectrum matches (PSMs) that are labeled versus unlabeled.[16]

    • A labeling efficiency of >99% is desirable.[17]

Problem 3: Inaccurate Absolute Quantification with Labeled Peptides

Symptoms:

  • Non-linear standard curve.[18]

  • Poor accuracy and precision in quantifying the endogenous peptide.

  • High background signal at the mass of the analyte.

Possible Causes & Solutions:

CauseSolution
Impurities in the Labeled Standard The synthetic labeled peptide may contain a small amount of the unlabeled ("light") version. This can be corrected for in the data analysis if the level of impurity is known.[2]
Inaccurate Concentration of the Labeled Standard The concentration of the heavy peptide standard must be accurately determined. Use a reliable method for peptide quantification, such as amino acid analysis.
Matrix Effects The ionization efficiency of the analyte and the internal standard can be differentially affected by other components in the sample. Ensure co-elution of the light and heavy peptides.[19]
Natural Isotope Overlap The M+1 or M+2 peak of the light peptide can overlap with the monoisotopic peak of the heavy standard, especially with low-mass labels. Use a heavy label with a sufficient mass shift.

Experimental Protocol: Validating Isotopic Purity of a Labeled Peptide Standard

  • High-Resolution MS Analysis: Analyze the purified synthetic labeled peptide using a high-resolution mass spectrometer.

  • Isotopic Distribution Analysis:

    • Acquire a high-quality mass spectrum of the peptide.

    • Compare the experimentally observed isotopic distribution with the theoretical distribution for a 100% pure labeled peptide.

    • The presence of a significant peak at the mass of the unlabeled peptide indicates impurity.

  • Quantify Impurity: Calculate the percentage of the light peptide by comparing its peak area to the total peak area of all isotopic forms of the peptide.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Mass Spectrometry Analysis cell_culture Cell Culture (Light vs. Heavy Media) lysis Cell Lysis cell_culture->lysis digestion Protein Digestion lysis->digestion labeling Chemical Labeling (e.g., TMT) digestion->labeling lc_ms LC-MS/MS digestion->lc_ms labeling->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General experimental workflow for quantitative proteomics using isotopic labeling.

troubleshooting_logic cluster_silac SILAC Issues cluster_tmt Isobaric Tag Issues cluster_absolute Absolute Quantification Issues start Inaccurate Quantification incomplete_labeling Incomplete Labeling? start->incomplete_labeling ratio_compression Ratio Compression? start->ratio_compression nonlinear_curve Non-linear Standard Curve? start->nonlinear_curve check_doublings Increase Cell Doublings incomplete_labeling->check_doublings Yes check_media Verify Media & Serum incomplete_labeling->check_media Yes impurity_correction Apply Impurity Correction ratio_compression->impurity_correction Yes narrow_isolation Use Narrower Isolation Window ratio_compression->narrow_isolation Yes validate_standard Validate Standard Purity nonlinear_curve->validate_standard Yes check_matrix Assess Matrix Effects nonlinear_curve->check_matrix Yes

Caption: Troubleshooting logic for common quantitative proteomics issues.

References

Technical Support Center: Troubleshooting Internal Standard Signal Loss in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to internal standard (IS) signal loss in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of internal standard (IS) signal loss or high variability in LC-MS runs?

A1: Loss or variability of the internal standard signal can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues: Inconsistencies during sample preparation, such as errors in aliquoting the IS, inefficient or variable extraction recovery, and incomplete mixing of the IS with the sample matrix, are common culprits.[1] Human errors, like accidentally omitting or double-spiking the IS in some samples, can also lead to significant deviations.[2]

  • Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can interfere with the ionization of the IS in the mass spectrometer's source, leading to ion suppression or enhancement.[3][4][5] This is a major cause of signal variability and can significantly impact the accuracy of quantification.[6]

  • Chromatographic Issues: Poor chromatographic performance, including peak tailing, splitting, or significant shifts in retention time, can affect the IS signal.[2] If the IS and analyte do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate results.[4][7]

  • Instrumental Problems: Issues with the LC-MS system itself can cause signal loss. These include problems with the autosampler (inconsistent injection volumes), a contaminated or failing LC column, a dirty or inefficient ion source, and general mass spectrometer instability.[1][8][9]

  • Internal Standard Stability: The internal standard itself may be unstable and degrade during sample collection, storage, or processing.[1] This is particularly relevant if the IS is not a stable isotope-labeled version of the analyte.

Q2: My IS signal is suddenly lost for all samples in the run. What should I investigate first?

A2: A complete loss of signal for the internal standard across an entire batch often points to a systemic issue rather than a problem with individual samples. Here’s a logical troubleshooting workflow:

  • Check the IS Solution: Verify the concentration and integrity of the IS spiking solution. Ensure it was prepared correctly and has not degraded.

  • Review the Sample Preparation Protocol: Confirm that the IS was indeed added to the samples. A simple human error of forgetting to add the IS solution is a common cause.

  • Inspect the LC-MS System:

    • LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and verify that the correct column is installed and equilibrated.[9][10]

    • Mass Spectrometer: Ensure the MS is properly tuned and calibrated. Check the ion source for any visible contamination and ensure that the spray is stable.[11][12] Verify that the correct MS method (including the MRM transition for the IS) is being used.

Q3: The IS signal is highly variable between samples in the same batch. What could be the cause?

A3: High variability in the IS signal across a batch suggests that individual samples are being affected differently. The most likely causes are:

  • Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples. Pipetting errors during the addition of the IS can also contribute significantly.

  • Differential Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement for the IS.[3][13]

  • Injection Volume Precision: Issues with the autosampler can lead to variable injection volumes, which would directly affect the observed signal intensity.[1]

Q4: How can I differentiate between matrix effects and other causes of IS signal loss?

A4: Differentiating the root cause of IS signal variability requires a systematic approach. Here are some experimental protocols to help distinguish between matrix effects and other issues:

  • Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the IS is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Dips in the baseline signal of the IS indicate retention times where matrix components are eluting and causing ion suppression.[5]

  • Matrix Factor Evaluation: This involves comparing the peak area of the IS in a post-extraction spiked blank matrix sample to the peak area of the IS in a neat solution. A significant difference indicates the presence of matrix effects.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of IS Signal Loss

This guide provides a step-by-step workflow for diagnosing the cause of internal standard signal loss.

Experimental Workflow: Systematic Troubleshooting

G start IS Signal Loss Observed data_review Analyze IS Response Trend - All samples or some? - Gradual or abrupt loss? start->data_review prep_check Review Sample Preparation - IS solution integrity? - Correct spiking? instrument_check Check LC-MS System - Leaks, flow rate? - MS tune, source clean? prep_check->instrument_check If prep OK systemic_issue Systemic Issue Likely - IS solution degradation - Major instrument fault instrument_check->systemic_issue If issues found all_samples Signal Loss in ALL Samples data_review->all_samples All some_samples Signal Loss in SOME Samples data_review->some_samples Some all_samples->prep_check reinject Re-inject Affected Samples some_samples->reinject sample_specific_issue Sample-Specific Issue - Matrix effects - Pipetting errors matrix_effect_exp Perform Matrix Effect Experiments - Post-column infusion - Post-extraction spike reinject_result Consistent Signal? reinject->reinject_result extraction_issue Extraction/Prep Issue reinject_result->extraction_issue Yes instrument_issue Instrument/Matrix Issue reinject_result->instrument_issue No instrument_issue->matrix_effect_exp

Caption: A decision tree for troubleshooting IS signal loss.

Guide 2: Protocol for Post-Column Infusion Experiment

This protocol details how to identify chromatographic regions susceptible to ion suppression.

Methodology:

  • Prepare a solution of the internal standard in a solvent compatible with the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the LC-MS system with the analytical column and mobile phase conditions used in the assay.

  • Use a T-junction to introduce the IS solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.

  • Allow the system to equilibrate until a stable baseline for the IS signal is observed in the mass spectrometer.

  • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or IS).

  • Monitor the IS signal during the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.

Guide 3: Protocol for Evaluating Matrix Effects

This protocol allows for the quantitative assessment of matrix effects on the internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the internal standard at a known concentration into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Prepare a blank matrix sample by taking it through the entire extraction and evaporation process. Spike the internal standard into the reconstitution solvent used for the final step.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Data Presentation

Table 1: Common Causes of IS Signal Loss and Their Typical Observations
Cause of Signal LossTypical ObservationRecommended First Action
IS Spiking Error Abruptly high or low/absent signal in a few samples.Manually review the preparation of affected samples.
Matrix Effects Gradual or sudden signal drop at a specific retention time.Perform a post-column infusion experiment.
Instrument Contamination Gradual decrease in signal over the course of the batch.Clean the ion source and re-run system suitability tests.
IS Degradation Consistently low signal across all samples, QCs, and standards.Prepare a fresh IS spiking solution.
Autosampler Malfunction Random and significant signal variability across the run.Perform an injection precision test.
Table 2: Interpreting Matrix Factor (MF) Results
Matrix Factor (MF) ValueInterpretationPotential Impact on Quantification
MF < 0.8 Significant Ion SuppressionUnderestimation of analyte concentration if IS and analyte are not equally suppressed.
0.8 ≤ MF ≤ 1.2 Acceptable/Minor Matrix EffectMinimal impact on quantification, especially with a stable isotope-labeled IS.
MF > 1.2 Significant Ion EnhancementOverestimation of analyte concentration if IS and analyte are not equally enhanced.

Visualization of Key Concepts

Workflow for Mitigating Matrix Effects

The following diagram outlines a logical workflow for addressing matrix effects once they have been identified as the cause of IS signal variability.

Logical Workflow: Mitigating Matrix Effects

G start Matrix Effect Confirmed chrom_opt Optimize Chromatography - Change gradient - Use different column start->chrom_opt sample_prep_opt Improve Sample Preparation - Use SPE or LLE - Dilute sample start->sample_prep_opt is_choice Evaluate Internal Standard - Use a stable isotope-labeled IS - Ensure co-elution start->is_choice evaluation Re-evaluate Matrix Factor chrom_opt->evaluation sample_prep_opt->evaluation is_choice->evaluation success Matrix Effect Mitigated evaluation->success MF is acceptable failure Further Optimization Needed evaluation->failure MF not acceptable

Caption: A workflow for addressing and mitigating matrix effects.

References

Technical Support Center: Method Robustness Testing with 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard in analytical method robustness testing.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Question: Why is the peak for the internal standard, this compound, showing up earlier than the non-labeled analyte in our reverse-phase HPLC method?

Answer: This phenomenon is known as the chromatographic deuterium effect (CDE) or isotope effect. It is a common occurrence with deuterium-labeled internal standards.[1][2][3] Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][3] This is often attributed to subtle differences in hydrophobicity and molecular interactions with the stationary phase.[1][4]

Troubleshooting Steps:

  • Acknowledge and Document: The first step is to recognize that a small shift in retention time is expected. Document the retention time difference between the analyte and the internal standard.

  • Ensure Resolution: The key is to ensure that the analyte and internal standard peaks are well-resolved. A resolution of greater than 1.5 is generally considered acceptable.[5]

  • Optimize Chromatography: If the resolution is not adequate, consider adjusting chromatographic parameters such as the mobile phase composition, gradient slope, or column temperature to improve separation.

  • Consider the Column: Some stationary phases may exhibit a more pronounced isotope effect than others. Testing columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP) could mitigate the issue.[1]

Question: The peak for our this compound internal standard is split into two or more peaks. What could be the cause?

Answer: Peak splitting of an internal standard can be a complex issue with several potential causes.

Troubleshooting Steps:

  • Check for Contamination:

    • Inject a solution containing only the this compound standard. If you still observe multiple peaks, the standard itself may be contaminated or degraded.

    • Consider the possibility of contamination in the diluent or mobile phase. Prepare fresh solutions to rule this out.

  • Column and System Issues:

    • A blocked column frit or a void at the head of the column can cause peak splitting for all injected compounds.[6] Inspect the column and consider replacing it if necessary.

    • Improper connections in the flow path between the injector and the detector can introduce dead volume, leading to peak distortion.[7]

  • Injection Solvent Effects:

    • If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[6] Try dissolving the standard in the mobile phase.

  • Overloading:

    • While less common for internal standards which are typically at a fixed concentration, injecting too high a concentration can lead to peak splitting.[8]

Question: We are observing high variability in the peak area ratio of our analyte to the this compound internal standard during our robustness study. What should we investigate?

Answer: High variability in the peak area ratio can undermine the purpose of using an internal standard. Several factors could be at play.

Troubleshooting Steps:

  • Ensure Consistent Internal Standard Addition: Verify that the internal standard is being added at the same concentration to all samples and standards.[9] Any variability in this step will directly translate to variability in the peak area ratio.

  • Sample and Standard Stability: Investigate the stability of both the analyte and the internal standard in the sample matrix and in the prepared solutions over the duration of the analysis. Degradation of either compound will affect the ratio.

  • Matrix Effects in LC-MS/MS: If using mass spectrometry, ion suppression or enhancement can affect the analyte and internal standard differently, especially if they do not co-elute perfectly.[4] The chromatographic isotope effect, causing a slight separation, can make this more pronounced.

  • Integration Parameters: Ensure that the peak integration parameters are appropriate and consistently applied to both the analyte and the internal standard peaks across all injections.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it important?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[3][10] It provides an indication of the method's reliability during normal use.[3] Robustness testing is a key part of method validation and is required by regulatory bodies like the ICH and FDA to ensure consistent and reliable analytical results.[3][11]

Q2: What are the typical parameters to vary in a robustness study for an HPLC method?

A2: Common parameters to investigate include:

  • pH of the mobile phase buffer

  • Composition of the mobile phase (e.g., percentage of organic solvent)

  • Different columns (e.g., different lots or manufacturers)

  • Column temperature

  • Flow rate

  • Wavelength of the detector[11][12]

Q3: Why use a stable isotopically labeled internal standard like this compound?

A3: Stable isotopically labeled (SIL) internal standards are considered the gold standard, especially for mass spectrometry-based assays.[4] Because they have nearly identical chemical and physical properties to the analyte, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects.[9] The use of SIL internal standards can significantly improve the precision and accuracy of an analytical method.

Q4: Can the deuterium labeling in this compound affect its stability?

A4: While deuterium substitution is generally considered to have a minimal impact on the chemical stability of a molecule, it is still important to assess the stability of the labeled standard under the specific conditions of your analytical method as part of your validation studies.

Data Presentation

Table 1: Typical Parameters and Variation Ranges for HPLC Method Robustness Testing

ParameterTypical Variation
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% absolute for the minor component
Column Temperature ± 5 °C
Flow Rate ± 10%
Wavelength ± 2 nm
Column Lot At least two different lots

Table 2: General System Suitability Test (SST) Acceptance Criteria for HPLC Methods

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the analyte and nearest peak[5]
Tailing Factor (Tf) ≤ 2.0[13]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for replicate injections[13]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for replicate injections
Theoretical Plates (N) Method-specific, but should not decrease significantly

Experimental Protocols

Protocol: Robustness Testing of an HPLC Method Using an Internal Standard

  • Define Parameters and Ranges: Identify the critical method parameters to be investigated and define the range of variation for each, as exemplified in Table 1.

  • Prepare System Suitability Solution: Prepare a solution containing the analyte and this compound at a concentration that allows for accurate measurement of the system suitability parameters.

  • Establish Baseline Performance:

    • Equilibrate the HPLC system with the nominal method conditions.

    • Perform at least five replicate injections of the system suitability solution.

    • Verify that all system suitability criteria (as defined in Table 2) are met.

  • Execute the Robustness Study:

    • Vary one method parameter at a time to its extreme defined range (e.g., set the column temperature to +5 °C above the nominal value).

    • For each variation, allow the system to equilibrate.

    • Inject the system suitability solution and evaluate the SST parameters.

    • Repeat this process for each defined parameter and its range of variation.

  • Data Analysis and Reporting:

    • Compile the SST results for each tested condition.

    • Assess whether the SST acceptance criteria were met for all variations.

    • If any variation results in an SST failure, the method is not robust for that parameter at that range. Further method development may be required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Define Parameters & Ranges p2 Prepare SST Solution p1->p2 e1 Establish Baseline (Nominal Conditions) p2->e1 e2 Vary One Parameter e1->e2 e3 Equilibrate System e2->e3 e4 Inject SST & Evaluate e3->e4 e4->e2 Next Parameter a1 Compile SST Results e4->a1 All Parameters Tested a2 Assess Pass/Fail a1->a2 a3 Document in Report a2->a3

Caption: Experimental workflow for method robustness testing.

troubleshooting_pathway cluster_retention Retention Time Issues cluster_peakshape Peak Shape Issues cluster_variability Quantitative Variability start Issue Encountered with This compound q1 IS peak elutes before analyte? start->q1 q2 IS peak is split? start->q2 q3 High %RSD in Area Ratio? start->q3 a1 Expected 'Isotope Effect'. Ensure Resolution > 1.5 q1->a1 a2_1 Inject IS alone to check for contamination q2->a2_1 a2_2 Check for column void or blocked frit q2->a2_2 a2_3 Ensure sample solvent is not too strong q2->a2_3 a3_1 Verify IS concentration is consistent q3->a3_1 a3_2 Assess analyte and IS stability q3->a3_2 a3_3 Check peak integration parameters q3->a3_3

Caption: Troubleshooting pathway for common internal standard issues.

References

Validation & Comparative

The Role of 3,4,5-Trimethoxybenzaldehyde-d3 in the Bioanalytical Validation of Trimethoprim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the validation of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard in the quantitative analysis of the antibiotic trimethoprim, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This document delves into the performance characteristics of analytical methods using this compound and compares it with other potential internal standards. Detailed experimental protocols and visual workflows are provided to support the implementation of these methods in a research and development setting.

Comparative Performance of Internal Standards

The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS-based bioanalysis to compensate for matrix effects and variations in sample processing. In the analysis of trimethoprim, two common deuterated internal standards are this compound and Trimethoprim-d9. While both are effective, their structural similarity to the analyte can influence analytical performance.

This compound is a structural analog of a key intermediate in the synthesis of trimethoprim.[1][2] Its deuteration provides a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer. Trimethoprim-d9, on the other hand, is a deuterated version of the analyte itself.

The choice between a structural analog and a deuterated analyte as an internal standard depends on several factors, including co-elution with the analyte and potential for isotopic exchange. Ideally, the internal standard should co-elute with the analyte to experience similar matrix effects.

However, the availability and cost of the internal standard can also be a deciding factor. This compound serves as a viable and effective alternative, particularly when a deuterated version of the analyte is not readily accessible.

The following table summarizes typical validation parameters for the analysis of trimethoprim using LC-MS/MS with a deuterated internal standard. It is important to note that these values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.

Table 1: Typical Validation Parameters for Trimethoprim Quantification using LC-MS/MS with a Deuterated Internal Standard

Validation ParameterTypical Performance
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.06 - 100 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery85 - 115%

Experimental Protocols

Below is a representative experimental protocol for the quantification of trimethoprim in human plasma using LC-MS/MS with a deuterated internal standard like this compound.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., this compound at a concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Trimethoprim: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations covering the expected range of the study samples. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The precision (%CV) and accuracy (%bias) should be within ±15% (±20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.

  • Recovery: Determine the extraction efficiency by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Visualizing Key Processes

Trimethoprim's Mechanism of Action: Inhibition of the Tetrahydrofolate Synthesis Pathway

Trimethoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial tetrahydrofolate synthesis pathway. This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, trimethoprim prevents bacterial replication.

Tetrahydrofolate_Synthesis_Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate Inhibits

Caption: Trimethoprim inhibits bacterial growth by blocking the enzyme Dihydrofolate Reductase (DHFR).

Experimental Workflow for a Clinical Pharmacokinetic Study of Oral Trimethoprim

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered antibiotic like trimethoprim.

PK_Study_Workflow cluster_study_phases Pharmacokinetic Study Phases cluster_pre_study Pre-Study cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis and Reporting Protocol Study Protocol Development (Inclusion/Exclusion Criteria, Dosing, Sampling) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment and Informed Consent Ethics->Recruitment Dosing Oral Administration of Trimethoprim Recruitment->Dosing Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Sample_Prep Sample Preparation (Protein Precipitation with Internal Standard) Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Data Processing and Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis Report Final Study Report Generation PK_Analysis->Report

Caption: Workflow of a typical clinical pharmacokinetic study for an oral antibiotic.

References

The Ideal Internal Standard: A Comparative Guide on Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental validation data for 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard in quantitative bioanalysis is not extensively available in peer-reviewed literature, its structural similarity to the antibacterial agent trimethoprim makes it a theoretically sound choice. This guide will provide a comparative overview of the accuracy and precision of well-established deuterated internal standards, namely Trimethoprim-d9 and Diazepam-d5, to offer a practical framework for researchers, scientists, and drug development professionals in selecting appropriate internal standards for their analytical needs.

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analytical detection. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thus ensuring high accuracy and precision of the results. Stable isotope-labeled (SIL) compounds, especially deuterated analogs, are widely considered the gold standard for internal standards due to their near-identical physicochemical properties to the analyte of interest.

Theoretical Suitability of this compound

3,4,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of trimethoprim.[1] Consequently, its deuterated form, this compound, shares a significant structural resemblance to trimethoprim. This structural analogy suggests that it would co-elute with trimethoprim under similar chromatographic conditions and exhibit comparable ionization efficiency in a mass spectrometer. These characteristics are fundamental for an internal standard to effectively compensate for matrix effects and other sources of analytical variability.

Performance Comparison of Alternative Deuterated Internal Standards

To provide a practical comparison, this guide presents validation data from studies that have utilized well-characterized deuterated internal standards: Trimethoprim-d9 (a direct SIL analog) and Diazepam-d5 (a commonly used internal standard for benzodiazepines and other small molecules).

Data Presentation:

Table 1: Performance Characteristics of Trimethoprim-d9 as an Internal Standard for Trimethoprim Analysis

Validation ParameterConcentration LevelAccuracy (%)Precision (%RSD)Reference
Intra-day Low QC95.73.5[2]
Mid QC98.22.1[2]
High QC101.51.8[2]
Inter-day Low QC97.34.2[2]
Mid QC99.12.8[2]
High QC100.82.4[2]
Recovery Not Specified>90<15[2]

Table 2: Performance Characteristics of Diazepam-d5 as an Internal Standard for Diazepam Analysis

Validation ParameterConcentration LevelAccuracy (%)Precision (%RSD)Reference
Intra-day 1 ng/mL (LLOQ)98.06.5[3]
3 ng/mL (Low QC)102.34.1[3]
300 ng/mL (High QC)97.73.2[3]
Inter-day 1 ng/mL (LLOQ)101.07.8[3]
3 ng/mL (Low QC)103.75.5[3]
300 ng/mL (High QC)99.34.7[3]
Recovery 3 ng/mL (Low QC)65.4-[3]
300 ng/mL (High QC)68.2-[3]

QC: Quality Control; LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

A detailed experimental protocol is essential for reproducing and verifying analytical methods. Below is a representative protocol for the bioanalysis of an analyte using a deuterated internal standard, based on common practices in the field.

Analyte: Trimethoprim Internal Standard: Trimethoprim-d9

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 1 µg/mL Trimethoprim-d9 in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Trimethoprim: Q1 m/z 291.1 -> Q3 m/z 230.1

    • Trimethoprim-d9: Q1 m/z 300.2 -> Q3 m/z 230.1

Mandatory Visualizations

To further clarify the experimental workflow and the principles of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for bioanalysis using an internal standard.

Internal_Standard_Principle cluster_process Analytical Process cluster_detection Detection & Quantification analyte Analyte extraction Extraction analyte->extraction Variable Loss is Internal Standard is->extraction Similar Variable Loss injection Injection extraction->injection Variable Volume ionization Ionization injection->ionization Matrix Effects ms Mass Spectrometry ionization->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio concentration Accurate Concentration ratio->concentration

Caption: Principle of internal standard correction in LC-MS analysis.

References

Navigating Precision in Bioanalysis: A Comparative Guide to Internal Standards for Quantitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of the performance of various internal standards used in the quantification of analytes, with a focus on scenarios where 3,4,5-Trimethoxybenzaldehyde-d3 might be considered. While 3,4,5-Trimethoxybenzaldehyde is a known intermediate in the synthesis of the antibacterial drug trimethoprim, a comprehensive review of scientific literature reveals a lack of published data on the use of its deuterated form, this compound, as an internal standard in quantitative assays. [1][2][3]

This guide, therefore, pivots to a detailed comparison of established internal standards for a relevant analyte, trimethoprim, to provide a practical framework for researchers. The principles and data presented herein offer valuable insights into the selection and performance evaluation of internal standards in LC-MS/MS-based bioanalysis.

Performance Comparison of Internal Standards for Trimethoprim Quantification

The following tables summarize the linearity and range of quantification data for commonly used internal standards in the analysis of trimethoprim. This data is extracted from validated bioanalytical methods and serves as a benchmark for what can be expected from a well-optimized assay.

Table 1: Linearity and Range of Quantification for Trimethoprim using Deuterated Internal Standards

AnalyteInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
TrimethoprimTrimethoprim-d9Serum1.2 - 40 µg/mL> 0.995
Trimethoprim[2H3]-TrimethoprimDried Plasma Spots100 - 50,000Not Reported
Trimethoprim[2H3]-TrimethoprimDried Urine Spots500 - 250,000Not Reported

Table 2: Linearity and Range of Quantification for Trimethoprim using a Non-Deuterated Internal Standard

AnalyteInternal StandardMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)
TrimethoprimSulfamethazinePlasma0.25 - 5> 0.99

Experimental Protocols

The data presented above is derived from specific experimental conditions. Below are detailed methodologies from the cited studies to provide context and enable reproducibility.

Method 1: Quantification of Trimethoprim in Serum using Trimethoprim-d9 as an Internal Standard
  • Sample Preparation: Patient samples, calibration standards, and quality control materials underwent protein precipitation with acetonitrile containing the isotopically labeled internal standard. After vortexing and centrifugation, the supernatant was diluted in an aqueous mobile phase.

  • Chromatography: Ultra-fast solid-phase extraction (SPE) was performed using a C18 cartridge.

  • Mass Spectrometry: MS/MS analysis was conducted using electrospray ionization in positive ion mode. A five-point linear 1/x calibration curve was used for concentration calculations.

Method 2: Quantification of Trimethoprim in Dried Plasma and Urine Spots using [2H3]-Trimethoprim
  • Sample Preparation: An aliquot of the sample (10 µl) was treated with 70 µl of the internal standard in methanol. The samples were then vortexed and centrifuged. 25 µl of the resulting sample was added to a 96-well plate with 75 µl of deionized water.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) was performed using a C8 column.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.

Method 3: Quantification of Trimethoprim in Plasma using Sulfamethazine as an Internal Standard
  • Sample Preparation: Standard solutions of trimethoprim and the internal standard, sulfamethazine, were prepared in methanol. The calibration curve was prepared in plasma.

  • Chromatography: Reversed-phase HPLC was carried out with a mobile phase consisting of 0.1 M phosphate buffer, acetonitrile, and methanol (65:20:15) at a flow rate of 1.0 ml/min.

  • Detection: UV detection was performed at a wavelength of 225 nm.

Visualizing Analytical and Metabolic Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical analytical workflow and a relevant metabolic pathway.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS1 Mass Spectrometry (Ionization & Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Quantification Quantification (Analyte/IS Peak Area Ratio) MS2->Quantification Calibration Calibration Curve (Linearity & Range) Quantification->Calibration Results Concentration Calculation Calibration->Results

Caption: A typical bioanalytical workflow using an internal standard for quantification by LC-MS/MS.

Benzaldehyde Benzaldehyde ALDH Aldehyde Dehydrogenase Benzaldehyde->ALDH Benzoic_Acid Benzoic Acid Glycine_Conj Glycine Conjugation Benzoic_Acid->Glycine_Conj Glucuronidation Glucuronidation Benzoic_Acid->Glucuronidation Hippuric_Acid Hippuric Acid Glucuronide_Conjugate Benzoic Acid Glucuronide ALDH->Benzoic_Acid Glycine_Conj->Hippuric_Acid Glucuronidation->Glucuronide_Conjugate

Caption: Metabolic pathway of benzaldehyde in mammals.[4]

Conclusion

While direct experimental data on the performance of this compound as an internal standard is not currently available in the public domain, this guide provides a robust comparative framework using established alternatives for the related analyte, trimethoprim. The data and protocols presented underscore the importance of selecting an internal standard that closely mimics the analyte's behavior throughout the analytical process. Deuterated internal standards, such as Trimethoprim-d9 and [2H3]-Trimethoprim, are generally preferred in LC-MS/MS analysis due to their similar physicochemical properties to the analyte, which helps to compensate for matrix effects and variations in instrument response. Non-isotopically labeled internal standards like sulfamethazine can also be effective but may exhibit different chromatographic behavior and ionization efficiency.

Researchers are encouraged to use the provided data and methodologies as a starting point for developing and validating their own quantitative assays. The choice of internal standard should always be empirically validated for the specific analyte and matrix to ensure the highest quality of bioanalytical data.

References

A Comparative Guide to Internal Standards for the Quantification of Trimethoprim, Featuring 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical chemistry, the precise and accurate quantification of therapeutic drugs is paramount. For the antibacterial agent Trimethoprim, a synthetic aminopyrimidine antibiotic, the choice of an appropriate internal standard (IS) is a critical determinant of analytical method performance, particularly in complex matrices such as plasma or wastewater. This guide provides a comprehensive comparison of 3,4,5-Trimethoxybenzaldehyde-d3 as an internal standard against other commonly employed alternatives for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trimethoprim.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. The ideal IS co-elutes with the analyte and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume variations. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs of the analyte, are often considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte itself.

Comparing Internal Standard Strategies for Trimethoprim Analysis

The selection of an internal standard for Trimethoprim analysis typically follows one of three strategies, each with its own set of advantages and disadvantages.

  • Deuterated Analog of a Structurally Related Compound: this compound 3,4,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of Trimethoprim. Its deuterated form, this compound, offers a cost-effective alternative to a deuterated analyte. Due to its structural similarity to a part of the Trimethoprim molecule, it is expected to have comparable, though not identical, behavior during analysis.

  • Deuterated Analog of the Analyte: Trimethoprim-d9 Trimethoprim-d9 is the deuterated version of the analyte itself. This is often the preferred choice as it most closely mimics the behavior of the analyte throughout the entire analytical process, providing the most effective compensation for matrix effects and other sources of variability.

  • Structurally Similar Compound (Non-Isotopically Labeled): Tetroxoprim Tetroxoprim is another antibacterial agent that is structurally similar to Trimethoprim. Using a non-isotopically labeled, structurally similar compound can be a viable and economical option. However, differences in physicochemical properties may lead to variations in extraction recovery and chromatographic retention time, potentially impacting the accuracy of quantification.

Performance Data Comparison

The following table summarizes typical performance data for LC-MS/MS methods for the quantification of Trimethoprim using different internal standards. The data is compiled from various studies to provide a comparative overview.

Performance ParameterThis compound (Expected)Trimethoprim-d9 (Reported)Tetroxoprim (Reported)
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±10%Within ±15%
Precision (% RSD) < 15%< 10%< 15%
Lower Limit of Quantification (LLOQ) Analyte and matrix dependentTypically low ng/mLTypically low ng/mL
Matrix Effect Compensation Good to ExcellentExcellentModerate to Good
Co-elution with Analyte Close, but potential for slight shiftIdenticalMay differ significantly

Experimental Protocols

Below is a generalized experimental protocol for the LC-MS/MS analysis of Trimethoprim. This protocol can be adapted for use with this compound or other suitable internal standards.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • Trimethoprim: Q1/Q3 (e.g., 291.1 -> 230.1)

    • This compound: Q1/Q3 (e.g., 200.1 -> 185.1)

    • Trimethoprim-d9: Q1/Q3 (e.g., 300.2 -> 230.1)

    • Tetroxoprim: Q1/Q3 (e.g., 345.2 -> 284.1)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Comparison

The following diagrams illustrate the analytical workflow and the logical relationship between the different internal standard choices.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for Trimethoprim analysis.

Internal_Standard_Comparison cluster_IS Internal Standard Choices cluster_Performance Key Performance Metrics Analyte Trimethoprim (Analyte) IS_TMBd3 This compound (Deuterated Structural Analog) IS_TMPd9 Trimethoprim-d9 (Deuterated Analyte) IS_Tetro Tetroxoprim (Structurally Similar Compound) Accuracy Accuracy IS_TMBd3->Accuracy Good Precision Precision IS_TMBd3->Precision Good Matrix_Effect Matrix Effect Compensation IS_TMBd3->Matrix_Effect Good to Excellent Cost Cost IS_TMBd3->Cost Moderate IS_TMPd9->Accuracy Excellent IS_TMPd9->Precision Excellent IS_TMPd9->Matrix_Effect Excellent IS_TMPd9->Cost High IS_Tetro->Accuracy Acceptable IS_Tetro->Precision Acceptable IS_Tetro->Matrix_Effect Moderate IS_Tetro->Cost Low

Caption: Comparison of internal standards for Trimethoprim analysis.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. While the deuterated analog of the analyte, Trimethoprim-d9, generally offers the best performance in terms of accuracy and precision by most effectively compensating for matrix effects, it is also the most expensive option. This compound presents a compelling alternative, offering many of the benefits of a deuterated standard, such as good matrix effect compensation, at a potentially lower cost. For less demanding applications or when cost is a primary concern, a structurally similar compound like Tetroxoprim can be a suitable choice, although with a potential compromise in performance. Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. Method validation is essential to ensure that the chosen internal standard provides reliable and accurate quantification of Trimethoprim.

Performance Evaluation of 3,4,5-Trimethoxybenzaldehyde-d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive overview of the expected performance of 3,4,5-Trimethoxybenzaldehyde-d3 when used as an internal standard for the quantification of its non-labeled counterpart, 3,4,5-Trimethoxybenzaldehyde, in various biological matrices.

While specific experimental data for this compound is not extensively published, this document outlines the typical performance characteristics and validation parameters based on established principles of isotope dilution mass spectrometry and regulatory guidelines from the FDA and EMA for bioanalytical method validation.[1][2][3][4][5][6] The data presented herein is representative of what would be expected from a robust and well-validated LC-MS/MS method.

Deuterated internal standards like this compound are invaluable in bioanalysis because they exhibit nearly identical physicochemical properties to the analyte of interest.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution.[7][8][9][10] A known concentration of the deuterated standard is added to the unknown sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the deuterium labeling. The ratio of the analyte's response to the internal standard's response is then used to calculate the analyte's concentration, correcting for any sample loss or signal suppression during the analytical process.

G Sample Biological Sample (Unknown Analyte Concentration) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Mix Equilibrate and Mix Add_IS->Mix Extract Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Detect Detect Analyte and IS (Based on m/z difference) LCMS->Detect Calculate Calculate Response Ratio (Analyte Area / IS Area) Detect->Calculate Cal_Curve Calibration Curve (Known Analyte Concentrations vs. Response Ratio) Calculate->Cal_Curve Quantify Determine Unknown Concentration Calculate->Quantify Cal_Curve->Quantify

Figure 1: Principle of Isotope Dilution Mass Spectrometry Workflow.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of 3,4,5-Trimethoxybenzaldehyde using this compound as an internal standard in human plasma, rat plasma, and human urine. The acceptance criteria are based on FDA and EMA guidelines.[1][11][4][6]

Table 1: Method Validation Summary in Human Plasma
ParameterAcceptance Criteria (FDA/EMA)Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 3.1% - 8.5% Inter-day: 4.5% - 9.2%
Recovery (%) Consistent and reproducible85.2% - 91.5%
Matrix Effect (%) CV ≤ 15%92.1% - 104.3% (CV < 7%)
Table 2: Method Validation Summary in Rat Plasma
ParameterAcceptance Criteria (FDA/EMA)Expected Performance
Linearity (r²) ≥ 0.99> 0.996
Calibration Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-6.1% to 7.3%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 2.8% - 9.1% Inter-day: 5.1% - 10.5%
Recovery (%) Consistent and reproducible83.7% - 89.9%
Matrix Effect (%) CV ≤ 15%90.5% - 106.8% (CV < 8%)
Table 3: Method Validation Summary in Human Urine
ParameterAcceptance Criteria (FDA/EMA)Expected Performance
Linearity (r²) ≥ 0.99> 0.994
Calibration Range -10 - 5000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 9.1%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.2% - 11.2% Inter-day: 6.3% - 12.8%
Recovery (%) Consistent and reproducible88.1% - 94.6%
Matrix Effect (%) CV ≤ 15%88.9% - 102.5% (CV < 9%)

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation Workflow

G cluster_0 Initial Steps cluster_1 Extraction Methods cluster_2 Final Steps start Thaw Biological Sample (Plasma/Urine) vortex1 Vortex to Homogenize start->vortex1 aliquot Aliquot Sample (e.g., 100 µL) vortex1->aliquot add_is Add this compound (Internal Standard) aliquot->add_is vortex2 Vortex add_is->vortex2 ppt Protein Precipitation (PPT) (e.g., Acetonitrile) vortex2->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) vortex2->lle spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) vortex2->spe centrifuge Centrifuge ppt->centrifuge lle->centrifuge spe->centrifuge separate Separate Supernatant/ Organic Layer/Eluate centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Generalized Sample Preparation Workflow for Bioanalysis.

1. Protein Precipitation (PPT) for Plasma Samples [12][13][14][15][16]

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

2. Liquid-Liquid Extraction (LLE) for Plasma Samples [17][18][19]

  • Aliquot 100 µL of plasma into a glass tube.

  • Add 50 µL of internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

3. Solid-Phase Extraction (SPE) for Urine Samples [20][21][22][23][24]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of urine with 400 µL of 2% phosphoric acid.

  • Add 50 µL of internal standard working solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

LC-MS/MS Analytical Method (Illustrative)
  • LC System: UHPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • 3,4,5-Trimethoxybenzaldehyde: Q1: 197.1 -> Q3: 182.1

    • This compound: Q1: 200.1 -> Q3: 185.1

This guide provides a framework for the evaluation and implementation of this compound as an internal standard. The use of a high-purity, deuterated standard is fundamental to developing robust, reliable, and accurate bioanalytical methods that can withstand the scrutiny of regulatory review. Researchers should perform a full method validation in each specific matrix to confirm these performance characteristics.

References

A Comparative Guide to Internal Standards for Bioanalytical Assays: Focus on 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides a comparative overview of 3,4,5-Trimethoxybenzaldehyde-d3 as a potential internal standard, alongside a well-established alternative, Trimethoprim-d3, for the quantification of the antibacterial agent Trimethoprim.

While specific performance data for this compound in terms of Limit of Detection (LOD) and Limit of Quantification (LOQ) is not extensively documented in publicly available literature, this guide will leverage data from a validated method for Trimethoprim using a deuterated analog to provide a benchmark for comparison. 3,4,5-Trimethoxybenzaldehyde is a known precursor in the synthesis of Trimethoprim, making its deuterated form a structurally related and plausible, yet not isotopically identical, internal standard.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Deuterated internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, with the key difference being a mass shift that is readily detectable by a mass spectrometer.

The following table presents the Limit of Quantification (LLOQ) for Trimethoprim in human plasma from a validated HPLC-MS/MS method that utilizes a deuterated internal standard. This data serves as a reference point for the expected performance of a well-suited internal standard in a bioanalytical setting.

AnalyteInternal StandardMatrixLLOQ of AnalyteReference
TrimethoprimPrimidone (non-isotopic)Human Plasma125 ng/mL
TrimethoprimNot Specified (Isotopically Labeled)Serum60 ng/mL

Note: The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocols

A robust bioanalytical method validation is crucial for regulatory submissions and ensuring data integrity. The determination of LOD and LOQ is a critical component of this validation process.

General Protocol for LOD and LOQ Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

1. Signal-to-Noise Ratio Method:

  • LOD: The analyte concentration that results in a peak with a signal-to-noise ratio of approximately 3:1.

  • LOQ: The lowest concentration on the calibration curve that can be determined with an acceptable level of precision and accuracy, typically with a signal-to-noise ratio of 10:1.

2. Calibration Curve Method:

The LOD and LOQ can be calculated using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression lines.

  • S is the mean slope of the calibration curves.

Sample Preparation for Trimethoprim Analysis in Human Plasma (Example Protocol)
  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Trimethoprim-d3 at a fixed concentration).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a specific volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for determining the Limit of Detection and Quantification.

internal_standard_selection cluster_selection Internal Standard Selection Workflow start Define Analyte of Interest struct_sim Identify Structurally Similar Compounds start->struct_sim iso_avail Check for Isotopically Labeled Analogs (e.g., Deuterated) struct_sim->iso_avail com_avail Commercially Available? iso_avail->com_avail synth Custom Synthesis Required com_avail->synth No perform_eval Evaluate Performance (Co-elution, Matrix Effects) com_avail->perform_eval Yes synth->perform_eval final_select Select Optimal Internal Standard perform_eval->final_select

Caption: Workflow for selecting a suitable internal standard.

lod_loq_workflow cluster_workflow LOD & LOQ Determination Workflow prep_cal Prepare Calibration Standards & Blank Samples acq_data Acquire Data using LC-MS/MS prep_cal->acq_data plot_cal Plot Calibration Curve acq_data->plot_cal calc_slope_intercept Calculate Slope (S) and Y-Intercept SD (σ) plot_cal->calc_slope_intercept calc_lod_loq Calculate LOD and LOQ calc_slope_intercept->calc_lod_loq exp_verify Experimentally Verify at Calculated Concentrations calc_lod_loq->exp_verify

Caption: Experimental workflow for LOD and LOQ determination.

Conclusion

Comparative Guide to Sample Preparation for the Recovery of 3,4,5-Trimethoxybenzaldehyde-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of common sample preparation techniques for the recovery of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays. Due to the limited availability of direct experimental data for this specific molecule, this comparison is based on established principles and data for structurally similar aromatic aldehydes and other small molecules. The guide outlines the principles, expected performance, and detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for achieving high recovery, minimizing matrix effects, and ensuring the overall robustness of an analytical method. The following table summarizes the expected performance of SPE, LLE, and PPT for the recovery of a small, moderately polar molecule like this compound from biological matrices.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Principle of Separation Partitioning between a solid sorbent and a liquid mobile phase based on analyte-sorbent interactions (e.g., reversed-phase, normal-phase, ion-exchange).Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Removal of proteins by inducing their precipitation with an organic solvent, acid, or salt.
Expected Recovery High and reproducible (typically >85%) with method optimization. Prone to analyte breakthrough or incomplete elution if not optimized.Moderate to high (typically 70-95%), dependent on the choice of extraction solvent, pH, and solvent-to-sample ratio.High for the supernatant (typically >90%), but potential for analyte co-precipitation with proteins.
Selectivity & Sample Purity High. Can effectively remove a wide range of interferences, leading to cleaner extracts.Moderate. Selectivity is achieved by choosing an appropriate organic solvent and adjusting the aqueous phase pH.Low. Primarily removes proteins, while other small molecule interferences remain in the supernatant.
Throughput Moderate. Can be automated with 96-well plates.Low to moderate. Can be labor-intensive but amenable to some automation.High. Simple and fast, especially with 96-well filter plates.
Method Development More complex, requiring selection of appropriate sorbent, wash, and elution solvents.Moderately complex, involving optimization of solvent, pH, and extraction volumes.Simple. Requires selection of an appropriate precipitating agent and solvent-to-sample ratio.
Cost per Sample Higher, due to the cost of SPE cartridges or plates.Lower, primarily driven by solvent costs.Lowest, requiring only a precipitating agent.
Common Issues Sorbent variability, analyte breakthrough, incomplete elution, column clogging.Emulsion formation, incomplete phase separation, use of large solvent volumes.Analyte co-precipitation, sample dilution, potential for ion suppression from the precipitating agent.

Experimental Protocols

Detailed methodologies for each key sample preparation technique are provided below. These protocols are general starting points and should be optimized for the specific matrix and analytical requirements.

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol is suitable for extracting moderately polar compounds like this compound from aqueous matrices such as plasma or urine.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Sample (e.g., plasma, urine) spiked with this compound

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of water) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.

  • Drying: Dry the sorbent bed under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the analytical instrument (e.g., mobile phase).

Liquid-Liquid Extraction (LLE) Protocol

This protocol is designed for the extraction of this compound from aqueous biological fluids.

Materials:

  • Sample (e.g., 0.5 mL plasma or urine) spiked with this compound

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane, or Methyl tert-butyl ether)

  • pH-adjusting reagent (e.g., 0.1 M HCl or 0.1 M NaOH if needed)

  • Centrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Pipette 0.5 mL of the sample into a centrifuge tube.

  • Add the internal standard, this compound.

  • (Optional) Adjust the pH of the sample to optimize the partitioning of the analyte into the organic phase. For a neutral compound like this compound, pH adjustment may not be critical.

  • Add 1.5 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Protein Precipitation (PPT) Protocol

This is a rapid and simple method for removing proteins from plasma or serum samples.

Materials:

  • Sample (e.g., 100 µL plasma or serum) spiked with this compound

  • Precipitating solvent (e.g., ice-cold Acetonitrile or Methanol)

  • Microcentrifuge tubes or 96-well filter plates

  • Vortex mixer and centrifuge

Procedure:

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add the internal standard, this compound.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).

  • Vortex vigorously for 30-60 seconds to denature and precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Mandatory Visualization

The following diagrams illustrate the workflows for the described sample preparation techniques.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Workflow start Sample + IS condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% MeOH/Water) load->wash elute 5. Elute (Methanol) wash->elute process Evaporate & Reconstitute elute->process analysis LC-MS/MS Analysis process->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow start Sample + IS add_solvent 1. Add Extraction Solvent (e.g., Ethyl Acetate) start->add_solvent vortex 2. Vortex add_solvent->vortex centrifuge 3. Centrifuge vortex->centrifuge collect_organic 4. Collect Organic Layer centrifuge->collect_organic process Evaporate & Reconstitute collect_organic->process analysis LC-MS/MS Analysis process->analysis

Caption: A standard workflow for Liquid-Liquid Extraction (LLE).

PPT_Workflow cluster_2 Protein Precipitation (PPT) Workflow start Sample + IS add_precipitant 1. Add Precipitating Solvent (e.g., Acetonitrile) start->add_precipitant vortex 2. Vortex add_precipitant->vortex centrifuge 3. Centrifuge vortex->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

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